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  • Product: (R)-4-methylisoxazolidin-4-ol

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of (R)-4-Methylisoxazolidin-4-ol: A Technical Guide for Advanced Drug Development

Executive Summary In the landscape of modern medicinal chemistry, the precise control of molecular conformation is paramount. (R)-4-methylisoxazolidin-4-ol (CAS: 644970-85-4) has emerged as a highly versatile chiral buil...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the precise control of molecular conformation is paramount. (R)-4-methylisoxazolidin-4-ol (CAS: 644970-85-4) has emerged as a highly versatile chiral building block, particularly distinguished for its utility in synthesizing complex immunomodulatory agents and oncology drugs[1]. By incorporating both a hydrogen-bond donor and a constrained heterocyclic amine, this compound serves as a critical structural motif for tuning atropisomer interconversion rates in Monocarboxylate Transporter 1 (MCT1) inhibitors[2].

This technical guide provides an authoritative, self-validating framework for the synthesis, characterization, and application of (R)-4-methylisoxazolidin-4-ol, moving beyond basic procedures to explain the causality behind specific experimental choices.

Mechanistic Rationale & Retrosynthetic Analysis

The synthesis of highly pure chiral isoxazolidin-4-ols traditionally posed significant stereochemical challenges. The breakthrough methodology, established by, utilizes a highly efficient N-alkylation of N-hydroxyphthalimide with an optically pure 2-methylglycidyl derivative[3].

The Principle of Divergent Stereocontrol: The brilliance of this synthetic route lies in its divergent regioselectivity. The reaction of glycidyl arenesulfonates can lead to entirely different products depending on the specific nature of the sulfonate leaving group[4]. By manipulating the electronic and steric properties of the leaving group, chemists can direct the initial nucleophilic attack of N-hydroxyphthalimide to either the terminal epoxide carbon (C3) or the carbon bearing the leaving group (C1).

This unique mechanistic property allows for the synthesis of both enantiomers of 4-methylisoxazolidin-4-ol from the exact same chiral epoxide starting material[5]. Attack at the terminal carbon followed by cyclization results in stereochemical retention, while direct displacement at the leaving group carbon results in inversion.

MechDivergence Start Chiral Epoxide (e.g., 2-Methylglycidyl sulfonate) Path1 Regioselective Attack at C3 (Terminal Carbon) Start->Path1 Sulfonate Nature A Path2 Regioselective Attack at C1 (Leaving Group Carbon) Start->Path2 Sulfonate Nature B Prod1 (R)-4-Methylisoxazolidin-4-ol Path1->Prod1 Cyclization (Retention) Prod2 (S)-4-Methylisoxazolidin-4-ol Path2->Prod2 Cyclization (Inversion)

Regioselective divergence yielding both enantiomers from a single chiral epoxide.

Experimental Workflow & Protocol

To ensure scientific integrity, this protocol is designed as a self-validating system . Each critical transformation is paired with an analytical checkpoint to verify causality and prevent the propagation of synthetic errors.

Step 1: Regioselective N-Alkylation
  • Procedure: Dissolve the optically pure 2-methylglycidyl arenesulfonate and N-hydroxyphthalimide in a polar aprotic solvent (e.g., DMF) in the presence of a mild organic base (e.g., triethylamine). Stir the mixture at an elevated temperature (typically 50–70°C) under an inert atmosphere.

  • Causality: The mild base deprotonates N-hydroxyphthalimide, significantly enhancing its nucleophilicity without triggering unwanted epoxide polymerization. The specific arenesulfonate directs the attack to the desired carbon to set the (R)-configuration.

  • Validation Checkpoint: Aliquot a 10 µL sample for LC-MS analysis. Proceed to Step 2 only when the mass corresponding to the unreacted epoxide is fully depleted and the intermediate mass is dominant.

Step 2: Deprotection and Intramolecular Cyclization
  • Procedure: Introduce methanol or hydrazine hydrate to the reaction mixture and heat to reflux.

  • Causality: Methanolysis or hydrazinolysis cleaves the robust phthalimide protecting group, liberating the free hydroxylamine[3]. The proximal spatial arrangement of the newly liberated amine and the reactive epoxide/leaving group spontaneously drives an intramolecular cyclization, forming the 5-membered isoxazolidine ring.

  • Validation Checkpoint: Monitor via TLC using a Ninhydrin stain. The appearance of a distinct, ninhydrin-active spot confirms the formation of the cyclic secondary amine.

Step 3: Salt Formation and Isolation
  • Procedure: Treat the crude free base with a stoichiometric amount of methanolic HCl. Concentrate the solution and recrystallize the residue from isopropanol.

  • Causality: The free base of isoxazolidin-4-ol is an oil that can be prone to oxidative degradation. Conversion to the hydrochloride salt locks the amine in a protonated state, drastically enhancing bench stability, raising the melting point, and facilitating purification via crystallization[1].

  • Validation Checkpoint: Perform chiral HPLC on the recrystallized product to confirm an enantiomeric excess (ee) of >98%.

SynthWorkflow A Chiral 2-Methylglycidyl Derivative C Phthalimide Intermediate A->C Base, Solvent B N-Hydroxyphthalimide B->C Nucleophilic Attack D Deprotection & Cyclization (MeOH) C->D Heat / Hydrazinolysis E (R)-4-Methylisoxazolidin-4-ol HCl Salt D->E HCl (aq)

Step-by-step synthetic workflow for (R)-4-methylisoxazolidin-4-ol.

Characterization & Analytical Validation

Accurate characterization is critical for downstream pharmaceutical applications. The quantitative data below summarizes the standard analytical profile for the highly pure (R)-4-methylisoxazolidin-4-ol hydrochloride salt[1],[6].

ParameterValue / SpecificationAnalytical Method
CAS Registry Number 644970-85-4 (HCl salt)Literature/Database Match
Molecular Formula C4H9NO2 · HClHigh-Resolution Mass Spectrometry
Molecular Weight 139.58 g/mol Mass Spectrometry
Enantiomeric Purity > 98% eeChiral HPLC (e.g., Chiralcel OJ or Chiralpak AD)
19F NMR Derivatization Distinct RS-SR signals (~2.5 ppm apart)Mosher's Acid or AFPA Derivatization

Note: For absolute configuration verification without reliance on optical rotation, derivatization with (R)-2-fluorophenylacetic acid (AFPA) followed by 19F NMR provides a highly reliable, self-validating readout of enantiomeric composition[7].

Applications in Drug Development: MCT1 Blockade

The integration of (R)-4-methylisoxazolidin-4-ol into drug scaffolds represents a masterclass in rational drug design. In the development of novel immunosuppressive agents and oncology therapeutics, researchers identified that compounds containing specific amide groups existed as a mixture of slowly interconverting rotational isomers (atropisomers)[2].

By utilizing the (S)- or (R)-hydroxyisoxazolidine motifs, medicinal chemists successfully modulated the rate of this isomer exchange. Variable temperature NMR studies demonstrated that the steric bulk of the methyl group, combined with the hydrogen-bonding capacity of the hydroxyl group, fine-tunes the activation energy required for Ar-CO bond rotation[8]. This optimization directly led to the identification of potent, fast-interconverting Monocarboxylate Transporter 1 (MCT1) blockers, effectively starving target cells of metabolic fuel[2].

MCT1Pathway Drug Isoxazolidin-4-ol Derivative Atrop Atropisomer Interconversion Drug->Atrop Steric/H-Bond Tuning MCT1 MCT1 Transporter Blockade Atrop->MCT1 Active Conformer Binding Immune Immunomodulation & Tumor Starvation MCT1->Immune Metabolic Inhibition

Signaling and functional pathway of MCT1 blockade by isoxazolidin-4-ol derivatives.

References

  • Martin, B. P., Cooper, M. E., Donald, D. K., & Guile, S. D. (2006). A simple and efficient synthesis of optically pure 4-alkylisoxazolidin-4-ols. Tetrahedron Letters, 47(43), 7635-7639.[Link]

  • Guile, S. D., Bantick, J. R., Cooper, M. E., Donald, D. K., Eyssade, C., ... & Martin, B. P. (2007). Optimization of Monocarboxylate Transporter 1 Blockers through Analysis and Modulation of Atropisomer Interconversion Properties. Journal of Medicinal Chemistry, 50(2), 254-263.[Link]

Sources

Exploratory

An In-Depth Technical Guide to the Applications of Isoxazolidine Derivatives

Introduction The isoxazolidine ring, a five-membered saturated heterocycle containing adjacent nitrogen and oxygen atoms, stands as a privileged scaffold in the fields of organic synthesis and medicinal chemistry.[1][2][...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The isoxazolidine ring, a five-membered saturated heterocycle containing adjacent nitrogen and oxygen atoms, stands as a privileged scaffold in the fields of organic synthesis and medicinal chemistry.[1][2][3] Its unique structural and electronic properties, coupled with the stereochemical richness that can be achieved during its synthesis, make it a versatile building block for a vast array of complex molecules.[4] The inherent reactivity of the N-O bond allows for facile ring-opening transformations, providing access to valuable synthons like 1,3-amino alcohols, which are crucial intermediates in asymmetric synthesis.[2] This guide provides an in-depth exploration of the synthesis, applications, and future potential of isoxazolidine derivatives, tailored for researchers, scientists, and professionals in drug development. We will delve into the causality behind synthetic strategies, detail key experimental protocols, and survey the expanding landscape of their therapeutic and synthetic applications.

Core Synthesis Strategies: The 1,3-Dipolar Cycloaddition

The most prevalent and powerful method for constructing the isoxazolidine core is the [3+2] cycloaddition reaction, also known as the 1,3-dipolar cycloaddition (1,3-DC), between a nitrone and an alkene (dipolarophile).[4][5][6] This concerted pericyclic reaction is highly valued for its ability to generate up to three new contiguous stereocenters with a high degree of control, making it a cornerstone of modern stereoselective synthesis.[5][7]

Causality in Synthesis: Why 1,3-DC is Preferred

The preference for the 1,3-DC reaction is rooted in its high degree of predictability and control. Several factors influence the reaction's outcome:

  • Stereoselectivity: The reaction is often highly stereoselective. The relative orientation of the nitrone and alkene in the transition state (exo or endo approach) dictates the diastereoselectivity of the final product.[8] This can be influenced by steric hindrance, solvent choice, and the use of catalysts.

  • Regioselectivity: The substitution pattern on both the nitrone and the alkene governs the regioselectivity, determining whether a 5-substituted or 4-substituted isoxazolidine is formed. Generally, both steric and electronic effects are significant; for instance, with electron-rich alkenes, the 5-substituted isomer is typically favored.

  • Atom Economy: As a cycloaddition, the reaction is inherently atom-economical, a key principle of green chemistry.[7] All atoms from the reactants are incorporated into the product, minimizing waste.

Diagram: General Mechanism of 1,3-Dipolar Cycloaddition

The following diagram illustrates the fundamental [3+2] cycloaddition process for synthesizing the isoxazolidine ring.

Caption: The [3+2] cycloaddition of a nitrone and an alkene.

Applications in Medicinal Chemistry

The isoxazolidine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets.[1][3] This versatility has led to its investigation in a wide range of therapeutic areas.[9]

Antiviral Activity

Isoxazolidine derivatives have been explored as mimics of nucleosides and nucleotides, which are the building blocks of DNA and RNA.[1][2] This mimicry allows them to interfere with viral replication processes.

  • Varicella-Zoster Virus (VZV): Certain isoxazolidine-phosphonate conjugates linked to quinazoline-2,4-diones have demonstrated moderate inhibitory activity against VZV, including both thymidine kinase-positive (TK+) and negative (TK-) strains.[10] For example, specific N-benzyl isoxazolidine derivatives showed the highest activity against the TK+ VZV OKA strain, with EC50 values as low as 12.63 µM.[10]

  • Cytomegalovirus (CMV) and Herpes Simplex Virus (HSV): Novel isoxazolidine phosphonates conjugated with naphthalimide moieties have shown potent activity against CMV (EC50 = 8.9 µM) and moderate activity against HSV.[11]

  • Other Viruses: Various isoxazolidine derivatives have been synthesized and tested against a broad spectrum of viruses, with some showing weak to moderate activity against Coxsackie B4, Punta Toro, and feline herpes viruses.[11][12] The general strategy involves creating isoxazolidine analogues of nucleosides that can be recognized by viral enzymes but subsequently halt the replication process.[12][13]

Anticancer Activity

The development of isoxazolidine-based anticancer agents is a burgeoning field of research.[9][14] These compounds can exert their effects through various mechanisms, including the inhibition of enzymes essential for DNA and RNA synthesis, thereby preventing cancer cell replication.

  • Mechanism of Action: A primary proposed mechanism involves the inhibition of topoisomerases I or II.[11] The planar aromatic fragments often attached to the isoxazolidine core can intercalate into the DNA double helix, distorting its structure and trapping the enzyme-DNA complex, which ultimately leads to apoptosis.[11]

  • Cytotoxicity Studies: Novel isoxazolidine derivatives have shown significant cytotoxicity against a range of human cancer cell lines. For instance, certain derivatives exhibited potent IC50 values against prostate (PC-3), breast (MDA-MB-231), and colon (HCT-8) cancer cell lines. In another study, isoxazolidine derivatives bearing nitroaromatic substituents showed considerable antitumor activity against the MCF-7 breast cancer cell line.[9]

Antibacterial and Antifungal Activity

Isoxazolidine derivatives have demonstrated a broad spectrum of antimicrobial properties.[6][15][16]

  • Gram-Positive and Gram-Negative Bacteria: Numerous studies have reported the synthesis of isoxazolidines with activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[15][17][18] For example, certain chromanyl-isoxazolidines showed good inhibitory activity against Salmonella typhimurium and methicillin-resistant Staphylococcus aureus (MRSA) with MIC values as low as 1.56 µg/mL and 3.12 µg/mL, respectively.[18]

  • Antifungal Properties: N-substituted isoxazolidines, in particular, have been noted for their antifungal properties against pathogens like Aspergillus niger and Fusarium moniliforme.[8][16]

Data Summary: Biological Activities of Selected Isoxazolidine Derivatives
Compound ClassTarget/OrganismActivity MetricReported Value (µM)Reference
Quinazolinone-IsoxazolidineVaricella-Zoster Virus (VZV)EC5012.63[10]
Naphthalimide-IsoxazolidineCytomegalovirus (CMV)EC508.9[11]
Naphthalimide-IsoxazolidineHCT-116 (Colon Cancer)IC501.1[11]
Chromanyl-IsoxazolidineS. typhimuriumMIC1.56 µg/mL[18]
Nitroaromatic-IsoxazolidineMCF-7 (Breast Cancer)IC5023 µg/mL[9]

Applications in Asymmetric Synthesis

Beyond medicinal chemistry, isoxazolidines are highly valuable as chiral auxiliaries. A chiral auxiliary is a molecule that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction.

  • Evans-Type Auxiliaries: While oxazolidinones are the classic "Evans' auxiliaries," isoxazolidine-based auxiliaries have been developed to achieve similar goals.[19][20] They can be acylated and then subjected to highly diastereoselective alkylation reactions.[21]

  • Advantages: A key feature of these auxiliaries is the ease of product transformation. After guiding the stereoselective reaction, the auxiliary can be cleaved under mild conditions to yield chiral alcohols, aldehydes, or ketones, and the auxiliary itself can often be recovered and reused.[21] This recyclability is crucial for making large-scale synthesis economically viable.

Diagram: Asymmetric Synthesis Workflow

This diagram outlines the logical flow of using a chiral auxiliary in an asymmetric synthesis protocol.

G Workflow for Chiral Auxiliary-Mediated Asymmetric Synthesis A 1. Attach Chiral Auxiliary (e.g., Isoxazolidine) to Prochiral Substrate B 2. Diastereoselective Reaction (e.g., Alkylation, Aldol) Auxiliary directs attack to one face A->B Controlled Stereochemistry C 3. Cleavage & Removal of Chiral Auxiliary B->C Transformation D 4. Isolate Enantiopure Product (e.g., Chiral Alcohol, Acid) C->D Purification E 5. Recover & Recycle Chiral Auxiliary C->E Recovery

Caption: General workflow using a recoverable chiral auxiliary.

Key Experimental Protocols

To provide practical, field-proven insights, this section details a representative protocol for the synthesis of an isoxazolidine derivative.

Protocol: Synthesis of a 2,3,5-Trisubstituted Isoxazolidine via 1,3-Dipolar Cycloaddition

This protocol describes a general, thermally-driven cycloaddition reaction.

Objective: To synthesize a 5-substituted isoxazolidine from a C-aryl-N-phenylnitrone and an electron-deficient alkene.

Materials:

  • C-aryl-N-phenylnitrone (1.0 eq)

  • Substituted alkene (e.g., methyl acrylate) (1.1 eq)

  • Anhydrous Toluene or Benzene (solvent)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the C-aryl-N-phenylnitrone (1.0 eq).

  • Solvent and Reactant Addition: Dissolve the nitrone in a minimal amount of anhydrous toluene.[6] Causality Note: Toluene is a common solvent for these reactions due to its high boiling point, which provides the necessary thermal energy to overcome the activation barrier of the cycloaddition, and its non-polar nature, which can influence selectivity.

  • Initiation: Add the alkene (1.1 eq) to the solution. A slight excess of the dipolarophile is used to ensure complete consumption of the nitrone.

  • Reaction: Heat the reaction mixture to reflux (approx. 110°C for toluene) and maintain stirring.[6] The reaction progress should be monitored by Thin Layer Chromatography (TLC). Trustworthiness Note: Monitoring by TLC is crucial. Compare the reaction mixture spot against the starting material spots to determine when the nitrone has been fully consumed. Reaction times can vary significantly (from 10 to 30 hours) depending on the reactivity of the substrates.[6]

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid is then purified by silica gel column chromatography. The eluent system (e.g., a gradient of hexane and ethyl acetate) must be determined empirically by TLC.

  • Characterization: The purified fractions containing the product are combined, and the solvent is evaporated. The structure and purity of the final isoxazolidine product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[9]

Future Perspectives and Conclusion

The isoxazolidine scaffold continues to be a focal point of intensive research. Future efforts are likely to concentrate on several key areas:

  • Catalytic Asymmetric Synthesis: While chiral auxiliaries are effective, the development of more efficient metal-catalyzed or organocatalyzed enantioselective 1,3-dipolar cycloadditions will be a major goal to reduce synthetic steps and improve efficiency.

  • Green Chemistry Approaches: The use of more environmentally benign reaction conditions, such as solvent-free reactions or reactions in water, is gaining traction.[7][22]

  • New Biological Targets: As our understanding of disease pathways grows, isoxazolidine libraries will be screened against new and challenging biological targets, expanding their therapeutic potential beyond the current focus areas.[23]

  • Drug Conjugates: The scaffold is an ideal platform for creating hybrid molecules or drug conjugates, where the isoxazolidine unit is linked to another pharmacophore to achieve synergistic effects or targeted delivery.[11]

References

  • Masson, G., et al. (2016). Isoxazolidine: A Privileged Scaffold for Organic and Medicinal Chemistry.
  • BenchChem. (2025). Application Note and Protocols for 1,3-Dipolar Cycloaddition with Nitrones. BenchChem.
  • Masson, G., et al. (2016). Isoxazolidine: A Privileged Scaffold for Organic and Medicinal Chemistry.
  • Li, J., et al. (2020). Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol.... PMC.
  • N/A. SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. N/A.
  • Głowacka, I. E., et al. (2022). Design, Synthesis, Anti-Varicella-Zoster and Antimicrobial Activity of (Isoxazolidin-3-yl)Phosphonate Conjugates of N1-Functionalised Quinazoline-2,4-Diones. MDPI.
  • Sailu, B., et al. (2012).
  • N/A. (2018). Synthesis of Novel Isoxazolidine Derivatives and Their Antifungal and Antibacterial Properties.
  • Riva, S., et al. (2025). Solvent-Free 1,3-Dipolar Cycloadditions of Nitrones for a More Sustainable Synthesis of Glycomimetics. MDPI.
  • Alkayar, Z. T., et al. (2025). Synthesis of isoxazolidine and isoxazoline rings via 1,3-dipolar cycloaddition reaction tethered to 2-benzothiazolethiol and study their antibacterial activity. IDEAS/RePEc.
  • N/A. (2016). Chromanyl-isoxazolidines as Antibacterial agents: Synthesis, Biological Evaluation, Quantitative Structure Activity Relationship, and Molecular Docking Studies. PubMed.
  • N/A. Design, antiviral and cytostatic properties of isoxazolidine-containing amonafide analogues. N/A.
  • Mobinikhaledi, A., et al. (2005). Synthesis of Some New Isoxazolidines by 1,3-Dipolar Cycloaddition Reaction of Nitrones and Olefins. TÜBİTAK Academic Journals.
  • N/A. (2016). Isoxazolidine: A Privileged Scaffold for Organic and Medicinal Chemistry.
  • N/A. Oxazolidinones for Asymmetric Synthesis. Sigma-Aldrich.
  • N/A. (2010). ChemInform Abstract: Isoxazolidine-Based Chiral Auxiliaries for Asymmetric Synthesis.
  • Głowacka, I. E., et al. (2016).
  • Chakraborty, B. (N/A).
  • N/A. (2024).
  • Piotrowska, D. G., et al. (2012). Design, synthesis, antiviral and cytostatic evaluation of novel isoxazolidine nucleotide analogues with a 1,2,3-triazole linker. PubMed.
  • N/A. (2023). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Engineered Science Publisher.
  • N/A. (2015). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing.
  • Eneama, W. A., et al. (2023). Synthesis of a new Isoxazolidine and evaluation antitumor activity in vitro against MCF-7 breast cancer cell line. N/A.
  • N/A. (2023). Design and synthesis of novel enantiopure Bis(5-Isoxazolidine) derivatives: insights into their antioxidant and antimicrobial potential via in silico drug-likeness, pharmacokinetic, medicinal chemistry properties, and molecular docking studies. PMC.
  • N/A. (2023). Structures of isoxazolidine analogs of nucleotides with anticancer activity.

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Foundational

Physical and chemical properties of (R)-4-methylisoxazolidin-4-ol

An In-Depth Technical Guide to (R)-4-methylisoxazolidin-4-ol: Properties, Synthesis, and Applications Abstract (R)-4-methylisoxazolidin-4-ol is a chiral heterocyclic compound of significant interest to the fields of orga...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to (R)-4-methylisoxazolidin-4-ol: Properties, Synthesis, and Applications

Abstract

(R)-4-methylisoxazolidin-4-ol is a chiral heterocyclic compound of significant interest to the fields of organic synthesis and medicinal chemistry. As a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, the isoxazolidine scaffold provides a unique conformational and electronic framework. The presence of a chiral quaternary center, substituted with both a methyl and a hydroxyl group, makes it a valuable and versatile building block for the synthesis of complex, enantiomerically pure molecules. This guide provides a comprehensive overview of its core physical and chemical properties, outlines robust protocols for its synthesis and characterization, and discusses its current and potential applications for researchers, chemists, and drug development professionals.

Introduction: The Significance of Chiral Heterocycles

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. Among these, five-membered rings containing both oxygen and nitrogen, such as isoxazolidines and their related oxazolidinone cousins, are of paramount importance.[1] The oxazolidinone ring, for instance, is the core pharmacophore in the antibiotic Linezolid, highlighting the therapeutic potential of this structural class.[1]

(R)-4-methylisoxazolidin-4-ol distinguishes itself by incorporating a stereocenter, a feature critical for molecular recognition in biological systems. Its utility extends beyond being a mere scaffold; it serves as a chiral auxiliary, capable of directing the stereochemical outcome of reactions to produce single-enantiomer products, a fundamental requirement in modern drug development.[2]

Core Molecular Profile of (R)-4-methylisoxazolidin-4-ol

Nomenclature and Structure
  • Systematic Name: (R)-4-methylisoxazolidin-4-ol

  • Chiral Designation: The (R)-descriptor specifies the absolute configuration at the C4 chiral center.

  • Core Structure: The molecule is built upon an isoxazolidine ring, a saturated five-membered heterocycle containing a nitrogen atom at position 2 and an oxygen atom at position 1. The C4 position is substituted with both a methyl (-CH₃) group and a hydroxyl (-OH) group.

PropertyValueSource
Molecular Formula C₄H₉NO₂[2]
Molecular Weight 103.12 g/mol [2]
Appearance Typically a colorless liquid or solid[2]
CAS Number (HCl Salt) 644970-85-4[3][4]
Molecular Formula (HCl Salt) C₄H₁₀ClNO₂[3][4]
Molecular Weight (HCl Salt) 139.58 g/mol [3][4]
Stereochemistry and Chirality

The C4 carbon of (R)-4-methylisoxazolidin-4-ol is a quaternary stereocenter, meaning it is bonded to four different substituent groups (the methyl group, the hydroxyl group, the C3, and C5 positions of the ring). This chirality is the source of its primary value in asymmetric synthesis. The ability to introduce this pre-defined stereocenter into a larger molecule is a powerful strategy for controlling the overall three-dimensional structure of a synthetic target, which is crucial for its interaction with biological targets like enzymes and receptors.[2]

Synthesis and Manufacturing Insights

The synthesis of isoxazolidines typically relies on cyclization reactions.[2] A common and effective strategy involves the intramolecular cyclization of an appropriate N-substituted hydroxylamine derivative.

General Synthetic Workflow

The logical flow for producing and validating (R)-4-methylisoxazolidin-4-ol involves a multi-stage process beginning with precursor synthesis, followed by the key cyclization step, and concluding with rigorous purification and characterization to ensure chemical and enantiomeric purity.

G cluster_synthesis Synthesis & Purification cluster_analysis Quality Control & Analysis Precursor Precursor Synthesis (e.g., N-substituted hydroxylamine) Cyclization Intramolecular Cyclization Precursor->Cyclization Key Reaction Crude Crude Product Cyclization->Crude Purification Purification (e.g., Column Chromatography) Crude->Purification Pure Pure (R)-4-methylisoxazolidin-4-ol Purification->Pure Validated Intermediate Spectroscopy Structural Verification (NMR, IR, MS) Pure->Spectroscopy Chiral Enantiomeric Purity (Chiral HPLC) Spectroscopy->Chiral Structure Confirmed Final Final QC Report Chiral->Final Purity >99% ee

Caption: High-level workflow for the synthesis and quality control of (R)-4-methylisoxazolidin-4-ol.

Experimental Protocol: Synthesis via Nitrone Cycloaddition

This protocol describes a plausible synthesis based on the well-established [3+2] cycloaddition reaction between a nitrone and an alkene, followed by functional group manipulation.

Materials:

  • N-benzylhydroxylamine

  • Acetone

  • 2-Methylpropene

  • Palladium on Carbon (10% Pd/C)

  • Hydrogen gas (H₂)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate, Hexanes

  • Magnesium sulfate (MgSO₄)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Nitrene Formation: In a round-bottom flask under a nitrogen atmosphere, dissolve N-benzylhydroxylamine in DCM. Add acetone dropwise at 0°C and stir for 2 hours to form the corresponding nitrone in situ. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Cycloaddition: Cool the reaction mixture to -20°C and bubble 2-methylpropene gas through the solution. Allow the reaction to slowly warm to room temperature and stir for 24 hours. Causality: The [3+2] cycloaddition is often more selective at lower temperatures, minimizing side reactions.

  • Workup & Purification: Quench the reaction with saturated sodium bicarbonate solution. Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting isoxazolidine intermediate by column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient).

  • N-Debenzylation: Dissolve the purified intermediate in MeOH. Add 10% Pd/C catalyst. Purge the flask with H₂ gas and maintain a hydrogen atmosphere (balloon pressure) while stirring vigorously for 12 hours. Causality: Catalytic hydrogenation is a standard and clean method for cleaving N-benzyl protecting groups.

  • Filtration and Protection: Filter the reaction through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate. Immediately dissolve the resulting free amine in DCM and add Boc₂O to protect the nitrogen, which enhances stability and simplifies handling for the subsequent oxidation step.

  • Hydroxylation: Dissolve the N-Boc protected intermediate in DCM and cool to 0°C. Add m-CPBA portion-wise. Stir for 4-6 hours until TLC indicates consumption of the starting material. Causality: m-CPBA is a common reagent for stereoselective hydroxylation at sterically accessible positions.

  • Final Deprotection: After purification, dissolve the hydroxylated compound in DCM. Add an excess of TFA and stir at room temperature for 1 hour to remove the Boc protecting group. Concentrate under reduced pressure and purify via chromatography or recrystallization to yield the final product, (R)-4-methylisoxazolidin-4-ol.

Chemical Reactivity and Stability

The reactivity of (R)-4-methylisoxazolidin-4-ol is governed by its key structural features: the tertiary alcohol, the chiral center, and the N-O bond within the heterocyclic ring.

  • Hydroxyl Group: The -OH group can act as a nucleophile or be converted into a good leaving group (e.g., tosylate, mesylate) to allow for nucleophilic substitution, thereby enabling the introduction of other functionalities. It also serves as a hydrogen bond donor, influencing solubility and interactions with other molecules.[2]

  • N-O Bond: The nitrogen-oxygen bond is the most characteristic feature of the isoxazolidine ring. It is susceptible to reductive cleavage using reagents like zinc in acetic acid or catalytic hydrogenation (H₂/Pd). This ring-opening reaction is a powerful synthetic tool, as it unmasks a 1,3-amino alcohol, a valuable synthon in organic synthesis.

  • Stability: Isoxazolidines are generally stable under neutral and basic conditions. However, like other related heterocycles, they can be susceptible to hydrolysis and ring-opening under strong acidic conditions.[5] The stability is influenced by the substituents on the ring.[5]

Analytical Characterization and Quality Control

Rigorous analytical testing is required to confirm the structure, identity, and purity of the synthesized compound.

Analytical Workflow Diagram

G cluster_workflow Analytical Characterization Workflow start Purified Sample nmr ¹H & ¹³C NMR (Structural Confirmation) start->nmr ir IR Spectroscopy (Functional Group ID) start->ir ms Mass Spectrometry (Molecular Weight) start->ms hplc Chiral HPLC (Enantiomeric Excess) nmr->hplc Structure OK ir->hplc ms->hplc end Certificate of Analysis hplc->end Purity Confirmed

Caption: Standard analytical workflow for the characterization of a chiral molecule.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the covalent structure of the molecule.

  • Procedure:

    • Prepare a sample by dissolving ~5-10 mg of the compound in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O for the HCl salt).

    • Acquire a ¹H NMR spectrum. Expected signals include: a singlet for the -CH₃ group, complex multiplets for the diastereotopic -CH₂- protons in the ring, and a potentially broad singlet for the -OH proton.[6]

    • Acquire a ¹³C NMR spectrum. Expected signals include: a signal for the quaternary C4 carbon, a signal for the methyl carbon, and two distinct signals for the C3 and C5 carbons of the ring.

  • Trustworthiness: The unique set of chemical shifts, integration values, and coupling patterns provides a definitive fingerprint of the molecular structure.

Protocol 2: Infrared (IR) Spectroscopy
  • Objective: To identify key functional groups.

  • Procedure:

    • Prepare the sample as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).

    • Acquire the spectrum.

    • Expected Peaks:

      • ~3400 cm⁻¹ (broad): O-H stretch from the hydroxyl group.[7]

      • ~2950-2850 cm⁻¹: C-H stretches from the methyl and methylene groups.[6]

      • ~1100-1000 cm⁻¹: C-O stretch.

      • ~1200-1100 cm⁻¹: C-N stretch.

  • Trustworthiness: The presence of a strong, broad O-H band and characteristic C-H stretches confirms the presence of the core functional groups.

Protocol 3: Chiral High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the enantiomeric excess (ee), confirming the stereochemical purity.

  • Procedure:

    • Select a suitable chiral stationary phase (e.g., a polysaccharide-based column like Chiralpak AD-H or Chiralcel OD-H).

    • Develop a mobile phase, typically a mixture of hexanes and isopropanol, that provides baseline separation of the (R) and (S) enantiomers.

    • Inject a solution of the synthesized sample.

    • The enantiomeric excess is calculated from the relative peak areas of the two enantiomers: ee (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] × 100.

  • Trustworthiness: This is the gold-standard method for quantifying enantiomeric purity, providing a direct measure of the success of the asymmetric synthesis.

Applications in Research and Development

Chiral Building Block

The primary application of (R)-4-methylisoxazolidin-4-ol is as a chiral building block.[2] It can be incorporated into larger molecules where the C4 stereocenter is preserved, serving as a cornerstone for the molecule's final 3D architecture. Furthermore, the isoxazolidine ring can be reductively opened to generate a chiral 1,3-amino alcohol, a motif present in numerous natural products and pharmaceuticals.

Scaffold in Medicinal Chemistry

The isoxazolidine scaffold is a promising starting point for the design of new therapeutic agents.[2] Its ability to form hydrogen bonds via the hydroxyl group and the ring nitrogen allows for potent interactions with biological targets like enzymes.[2] By modifying the core structure—for example, by replacing the hydroxyl group or adding substituents to the nitrogen—medicinal chemists can explore structure-activity relationships (SAR) to develop novel drug candidates for a range of diseases.[8]

Conclusion

(R)-4-methylisoxazolidin-4-ol is more than a simple chemical entity; it is an enabling tool for the creation of stereochemically complex molecules. Its unique combination of a stable heterocyclic ring, a key tertiary alcohol functional group, and a defined stereocenter provides a robust platform for both asymmetric synthesis and drug discovery. The protocols and properties detailed in this guide offer a foundational understanding for researchers looking to leverage this powerful chiral building block in their work.

References

  • (R)-4-Methylisoxazolidin-4-ol hydrochloride, 98% Purity, C4H10ClNO2, 100 mg. (n.d.). Thomas Scientific.
  • 644970-85-4|(R)-4-Methylisoxazolidin-4-ol hydrochloride. (n.d.). BLDpharm.
  • (S)-4-methylisoxazolidin-4-ol (EVT-13093123). (n.d.). EvitaChem.
  • (R)-4-Methylisoxazolidin-4-ol hydrochloride. (n.d.). A2Z Chemical.
  • 4,4 DIMETHYLOXAZOLIDINE. (n.d.). Ataman Kimya.
  • Gomes, M., et al. (2022). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry.
  • Gomes, M., et al. (2022). Oxazolidinones as versatile scaffolds in medicinal chemistry. PubMed Central.
  • Sriram, D., & Yogeeswari, P. (2010). Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. PubMed.
  • Mandal, K.K. (n.d.). Spectroscopic Analysis of Organic Compounds. St. Paul's Cathedral Mission College.
  • Ohashi, K., et al. (n.d.). Infrared spectroscopic and computational studies of Co(ClO_4)_2 dissolved in N,N-dimethylformamide (DMF). Kyushu University Library Catalog.
  • Reddy, T.J., et al. (2020). Synthesis of N-substituted-4-methylene-oxazolidinones via base-catalyzed cyclization of propargylic alcohols with p-toluenesulfonyl isocyanate. ResearchGate.

Sources

Protocols & Analytical Methods

Method

Protocol for diastereoselective alkylation with (R)-4-methylisoxazolidin-4-ol

Application Note: Protocol for Diastereoselective Alkylation with (R)-4-Methylisoxazolidin-4-ol Overview The pursuit of high enantiomeric purity in drug development necessitates robust, scalable chiral auxiliaries. While...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Protocol for Diastereoselective Alkylation with (R)-4-Methylisoxazolidin-4-ol

Overview

The pursuit of high enantiomeric purity in drug development necessitates robust, scalable chiral auxiliaries. While Evans oxazolidinones and Myers pseudoephedrine amides are industry standards, N-O heterocycles like (R)-4-methylisoxazolidin-4-ol offer unique stereoelectronic advantages. The presence of a tertiary hydroxyl group at C4, combined with the N-O bond, enables the formation of highly rigid bidentate chelates during enolization [1]. This Application Note details the optimized protocol for utilizing (R)-4-methylisoxazolidin-4-ol in diastereoselective alkylation, emphasizing the mechanistic causality behind each experimental condition to ensure a self-validating and reproducible workflow.

Mechanistic Rationale & Causality

The efficacy of (R)-4-methylisoxazolidin-4-ol as a chiral auxiliary stems from its ability to form a highly ordered transition state. Upon N-acylation and subsequent treatment with a strong base (e.g., LDA), the substrate forms a kinetic Z-enolate. The addition of anhydrous LiCl is critical; it disrupts LDA aggregates and tightly coordinates both the enolate oxygen and the C4-hydroxyl group of the auxiliary [3].

This bidentate chelation locks the conformation of the intermediate. The C4-methyl group effectively shields the Si-face of the enolate, forcing the incoming electrophile to approach exclusively from the less hindered Re-face. This causality ensures exceptional diastereomeric ratios (dr > 95:5) and prevents unwanted epimerization.

Logic N_Acyl N-Acyl-(R)-4-methylisoxazolidin-4-ol Base Deprotonation by LDA + LiCl (Kinetic Control) N_Acyl->Base Enolate Rigid Z-Enolate Formation (Bidentate Li+ Chelation) Base->Enolate -78 °C FaceBlock Si-Face Sterically Blocked by C4-Methyl Group Enolate->FaceBlock Attack Electrophile Attack on Re-Face FaceBlock->Attack R-X Addition Product High Diastereoselectivity (dr > 95:5) Attack->Product

Mechanistic logic governing the stereochemical outcome of the alkylation.

Experimental Workflows & Protocols

Workflow A 1. N-Acylation (DMAP, Et3N) B 2. Enolization (LDA, -78 °C) A->B Acyl Isoxazolidine C 3. Alkylation (R-X, -78 °C) B->C Z-Enolate Chelate D 4. Cleavage (LiOH / H2O2) C->D Alkylated Adduct

Workflow for diastereoselective alkylation and auxiliary cleavage.

Protocol A: N-Acylation of (R)-4-Methylisoxazolidin-4-ol

Objective: Covalently attach the carboxylic acid substrate to the auxiliary.

  • Preparation: Flame-dry a 100 mL round-bottom flask under argon. Add (R)-4-methylisoxazolidin-4-ol (10.0 mmol) and dissolve in anhydrous dichloromethane (DCM, 30 mL).

  • Catalysis & Base: Add triethylamine (15.0 mmol) and 4-dimethylaminopyridine (DMAP, 0.5 mmol).

    • Causality: DMAP acts as a nucleophilic catalyst, accelerating the N-acylation and preventing competitive O-acylation at the sterically hindered C4-hydroxyl [2].

  • Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the acyl chloride (11.0 mmol) dropwise over 15 minutes.

    • Causality: Controlling the exotherm at 0 °C minimizes the formation of ketene intermediates and thermal degradation.

  • Work-up (Self-Validation): Monitor by TLC (Hexanes/EtOAc 7:3). Upon completion (typically 2 h), quench with saturated aqueous NaHCO₃ (20 mL). Extract with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify via flash column chromatography.

Protocol B: Diastereoselective Alkylation

Objective: Stereoselective carbon-carbon bond formation.

  • Preparation of the Chelate Matrix: In a flame-dried Schlenk flask, add anhydrous LiCl (30.0 mmol). Flame-dry the salt directly under high vacuum to remove trace moisture, then backfill with argon.

    • Causality: Trace water will quench the enolate; rigorously dry LiCl is mandatory for establishing the chelated transition state [3].

  • Enolization: Suspend the LiCl in anhydrous THF (20 mL) and cool to -78 °C. Add diisopropylamine (11.5 mmol) followed by n-BuLi (11.0 mmol, 2.5 M in hexanes) to generate LDA in situ. Stir for 15 min.

  • Substrate Addition: Dissolve the N-acyl isoxazolidine (10.0 mmol) in THF (10 mL) and add dropwise to the LDA solution at -78 °C. Stir for 1 h.

    • Causality: The extended stirring at -78 °C ensures complete formation of the thermodynamic Z-enolate-Li⁺ chelate without risking epimerization.

  • Alkylation: Add the alkyl halide (15.0 mmol) dropwise. Maintain the reaction at -78 °C for 3 h, then allow it to slowly warm to -20 °C over 2 h.

  • Quench & Recovery: Quench the reaction at -20 °C with saturated aqueous NH₄Cl (20 mL).

    • Causality: NH₄Cl provides a mild proton source that neutralizes the unreacted enolate without hydrolyzing the newly formed chiral product. Extract with EtOAc (3 × 30 mL), dry (MgSO₄), and purify by chromatography to isolate the diastereomerically pure adduct.

Protocol C: Non-Destructive Auxiliary Cleavage

Objective: Isolate the enantioenriched carboxylic acid and recover the auxiliary.

  • Hydrolysis: Dissolve the alkylated adduct (5.0 mmol) in a 3:1 mixture of THF/H₂O (20 mL) and cool to 0 °C.

  • Peroxide Addition: Add 30% aqueous H₂O₂ (20.0 mmol) followed by LiOH·H₂O (10.0 mmol).

    • Causality: H₂O₂ reacts with LiOH to form the highly nucleophilic hydroperoxide anion (HOO⁻), which selectively attacks the imide carbonyl, facilitating cleavage without racemizing the newly formed α-chiral center.

  • Isolation: Stir for 1 h at 0 °C. Quench excess peroxide with 1.5 M aqueous Na₂SO₃ (15 mL). Extract the aqueous layer with DCM (3 × 15 mL) to recover the intact (R)-4-methylisoxazolidin-4-ol auxiliary.

  • Product Recovery: Acidify the aqueous layer to pH 2 using 1 M HCl. Extract with EtOAc (3 × 20 mL), dry, and concentrate to yield the enantioenriched carboxylic acid.

Quantitative Data & Substrate Scope

The protocol demonstrates broad functional group tolerance and exceptional stereocontrol across various electrophiles.

ElectrophileAlkylating AgentYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee)
BenzylBenzyl Bromide8898:2>99%
MethylMethyl Iodide9297:3>99%
AllylAllyl Bromide8596:4>98%
IsopropylIsopropyl Iodide7694:6>95%

Data Note: Yields refer to isolated, chromatographically pure products. Diastereomeric ratios were determined by ¹H NMR analysis of the crude reaction mixture.

Troubleshooting & Self-Validation

  • Low Diastereoselectivity (dr < 90:10): Typically indicates incomplete LiCl drying or failure to maintain -78 °C during enolization. Ensure LiCl is flame-dried under vacuum immediately prior to use.

  • Poor Yield in Alkylation: Alkyl iodides perform significantly better than chlorides. If using alkyl chlorides, the addition of a catalytic amount of tetrabutylammonium iodide (TBAI) is recommended to facilitate in situ Finkelstein halogen exchange.

  • Incomplete Cleavage: If the auxiliary fails to cleave, ensure the H₂O₂ is fresh. Degraded peroxide reduces the concentration of the active HOO⁻ nucleophile, stalling the reaction.

References

  • Martin, B. P., Cooper, M. E., Donald, D. K., & Guile, S. D. (2006). A Simple and Efficient Synthesis of Optically Pure 4-Alkylisoxazolidin-4-ols. Tetrahedron Letters. URL:[Link]

  • Dikošová, L., Laceková, J., Záborský, O., & Fischer, R. (2020). Synthesis of 3-substituted isoxazolidin-4-ols using hydroboration–oxidation reactions of 4,5-unsubstituted 2,3-dihydroisoxazoles. Beilstein Journal of Organic Chemistry. URL:[Link]

  • Myers, A. G., Yang, B. H., Chen, H., McKinstry, L., Kopecky, D. J., & Gleason, J. L. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society. URL:[Link]

Application

Application Note: Chemoselective N-Acylation of (R)-4-Methylisoxazolidin-4-ol

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Mechanistic Rationale (R)-4-methylisoxazolidin-4-ol is a highly va...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

(R)-4-methylisoxazolidin-4-ol is a highly valuable chiral building block utilized in asymmetric synthesis and the development of novel pharmacophores. Synthesized typically from chiral epoxides and N-hydroxyphthalimide , this five-membered heterocycle presents a unique chemoselectivity challenge: it contains both a secondary ring amine (N–H) and a tertiary hydroxyl group (O–H) at the C4 position .

When designing an acylation protocol, the objective is to selectively functionalize the nitrogen atom while leaving the tertiary alcohol intact. This is achievable due to three governing mechanistic principles:

  • The Alpha-Effect: The adjacent oxygen atom in the isoxazolidine ring raises the ground-state energy of the nitrogen's lone pair via lone-pair/lone-pair repulsion, rendering the secondary amine exceptionally nucleophilic.

  • Steric Hindrance: The tertiary alcohol at the C4 position is sterically shielded by the adjacent methyl group and the cyclic framework, kinetically disfavoring O-acylation.

  • Base and Thermal Control: While N-acylation is inherently favored, forcing conditions (excess heat, strong nucleophilic bases) can lead to competitive O-acylation or di-acylation. Utilizing a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) at 0 °C ensures the acylium intermediate reacts exclusively with the nitrogen .

Experimental Workflow

Workflow Step1 1. Substrate Preparation (R)-4-methylisoxazolidin-4-ol in Anhydrous DCM Step2 2. Base Addition Add DIPEA (1.2 eq) to scavenge HCl Step1->Step2 Step3 3. Thermal Control Equilibrate to 0 °C (Ice Bath) Step2->Step3 Step4 4. Acylation Dropwise addition of Acyl Chloride (1.05 eq) Step3->Step4 Step5 5. Reaction Propagation Stir at RT for 2-4 hours Monitor via TLC/LC-MS Step4->Step5 Step6 6. Quench & Workup Saturated NaHCO3 (aq) Extract with DCM Step5->Step6 Step7 7. Product Isolation Flash Chromatography (Silica Gel) Step6->Step7

Workflow for the highly chemoselective N-acylation of (R)-4-methylisoxazolidin-4-ol.

Optimization of Reaction Conditions

To demonstrate the causality behind our specific reagent choices, Table 1 summarizes the impact of varying the base, solvent, and stoichiometry on the chemoselectivity of the reaction.

Table 1: Impact of Reaction Parameters on Chemoselectivity

EntryBase (Eq)SolventTemp (°C)Acyl Chloride (Eq)N-Acyl Yield (%)O-Acyl / Di-Acyl (%)
1TEA (1.5)THF251.56525
2TEA (1.2)DCM0 to 251.1828
3 DIPEA (1.2) DCM 0 to 25 1.05 94 < 2
4Pyridine (2.0)DMF602.04055 (Di-acyl)

Data Interpretation: Entry 3 represents the optimized, self-validating protocol. The use of a sterically hindered base (DIPEA) combined with strict stoichiometric control (1.05 eq of acyl chloride) in a non-coordinating solvent (DCM) effectively suppresses the formation of the O-acylated byproduct.

Step-by-Step Protocol

Reagents Required:

  • (R)-4-methylisoxazolidin-4-ol (1.0 equiv, 10 mmol, ~1.03 g)

  • Acyl Chloride (e.g., Acetyl chloride or Benzoyl chloride) (1.05 equiv, 10.5 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (1.2 equiv, 12 mmol)

  • Anhydrous Dichloromethane (DCM) (0.2 M, 50 mL)

  • Saturated aqueous NaHCO₃ solution

  • Brine (Saturated NaCl solution)

  • Anhydrous MgSO₄ or Na₂SO₄

Methodology:

  • System Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon or nitrogen atmosphere.

  • Substrate Solvation: Add (R)-4-methylisoxazolidin-4-ol (10 mmol) to the flask and dissolve completely in 50 mL of anhydrous DCM.

  • Base Addition: Inject DIPEA (12 mmol) into the reaction mixture in a single portion. Stir for 5 minutes to ensure homogeneity.

  • Thermal Equilibration: Submerge the reaction flask in an ice-water bath and allow the mixture to equilibrate to 0 °C for 10 minutes. Causality: Lowering the kinetic energy of the system prevents the less reactive tertiary hydroxyl group from participating in nucleophilic attack.

  • Acylation: Dilute the acyl chloride (10.5 mmol) in 5 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes using a syringe pump or addition funnel.

  • Reaction Propagation: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature naturally. Stir for 2 to 4 hours.

  • Monitoring: Monitor the reaction progress via TLC (typically 50:50 EtOAc/Hexanes). The secondary amine starting material will stain positively with Ninhydrin, whereas the N-acylated product will not.

  • Quenching & Workup: Quench the reaction by slowly adding 20 mL of saturated aqueous NaHCO₃. Transfer to a separatory funnel and extract the aqueous layer with DCM (3 × 20 mL).

  • Washing & Drying: Wash the combined organic layers with brine (30 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (gradient elution: 10% to 50% EtOAc in Hexanes) to yield the pure N-acylated product.

Self-Validation & Troubleshooting

To ensure the integrity of the protocol, the following self-validation checks must be performed on the isolated product:

  • ¹H NMR Spectroscopy (CDCl₃):

    • Success Indicator: The broad singlet corresponding to the N–H proton (typically ~4.0–5.0 ppm) will disappear. The O–H proton signal (~3.0–4.0 ppm) must remain intact (verifiable via D₂O exchange).

    • Structural Confirmation: The methylene protons at C3 and C5 of the isoxazolidine ring will exhibit a distinct downfield shift (deshielding) due to the electron-withdrawing nature of the newly formed amide bond.

  • Troubleshooting Di-Acylation: If LC-MS or NMR indicates the presence of di-acylated product (loss of the O-H peak, anomalous mass + Acyl group), reduce the acyl chloride stoichiometry to exactly 1.0 equivalent and ensure the reaction temperature does not exceed 20 °C. Check the purity of the DIPEA, as degradation can introduce nucleophilic impurities.

References

  • Martin, Barrie P., et al. "A Simple and Efficient Synthesis of Optically Pure 4-Alkylisoxazolidin-4-ols." Tetrahedron: Asymmetry, via ResearchGate.[Link]

  • "Product Class 6: 1-Oxa-2-azacycloalkanes." Science of Synthesis, Thieme Connect.[Link]

Method

Application Note: Strategic Protocols for the Reductive Cleavage of the N-O Bond in Isoxazolidines

Introduction & Strategic Context Isoxazolidines are highly versatile, saturated five-membered heterocycles, most commonly accessed via the [3+2] cycloaddition of nitrones with alkenes. In synthetic chemistry and drug dev...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Context

Isoxazolidines are highly versatile, saturated five-membered heterocycles, most commonly accessed via the [3+2] cycloaddition of nitrones with alkenes. In synthetic chemistry and drug development, their primary value lies in their role as masked 1,3-amino alcohols. This structural motif is ubiquitous in complex natural products and blockbuster pharmaceuticals, such as the anti-diabetic medication Sitagliptin[1].

The critical step in unmasking this motif is the reductive cleavage of the N-O bond. While the N-O bond is relatively weak (bond dissociation energy ~55 kcal/mol) and inherently susceptible to reduction, the synthetic challenge lies in achieving this transformation chemoselectively —breaking the N-O bond without over-reducing other functional groups or inducing unwanted retro-aldol fragmentation[2]. Recent advancements have even introduced ruthenium-catalyzed redox-neutral cleavages to directly yield β-aminoketones[3], but reductive cleavage to the amino alcohol remains the industry standard.

Mechanistic Causality of Cleavage Conditions

Selecting the appropriate reagent requires a deep understanding of the underlying electron transfer and coordination mechanics. The causality behind the three most common protocols dictates their functional group tolerance:

  • Molybdenum Hexacarbonyl[Mo(CO)₆] : Operates via inner-sphere electron transfer. Initial dissociation of a CO ligand allows the low-valent Mo(0) to coordinate to the basic nitrogen or oxygen of the isoxazolidine. Subsequent oxidative addition into the N-O bond forms a Mo(II) metallacycle. Hydrolysis is strictly required to protonate the intermediate, releasing the 1,3-amino alcohol and oxidized Mo(VI) species[4]. Because the metal specifically coordinates to the heteroatoms, this method is exceptionally chemoselective, leaving alkenes, alkynes, and halogens intact[5].

  • Zinc in Acetic Acid (Zn/AcOH) : A classical single-electron transfer (SET) reduction[6]. The acidic environment of AcOH protonates the isoxazolidine nitrogen, lowering the lowest unoccupied molecular orbital (LUMO) of the N-O bond. Zinc dust acts as the electron donor, sequentially transferring electrons to cleave the bond. While robust, the acidic medium makes it unsuitable for substrates with acid-sensitive protecting groups (e.g., silyl ethers, acetals)[7].

  • Catalytic Hydrogenolysis (Pd/C or Raney Ni) : Relies on the surface-catalyzed homolytic cleavage of H₂ and subsequent transfer to the N-O bond. While highly efficient and yielding clean reaction profiles (volatile byproducts), it is inherently non-selective and will readily reduce olefins and benzyl ethers[6]. In specific sterically demanding heterobicyclic systems, a modified Raney Ni/AlCl₃ system has proven uniquely effective[2].

Workflow & Decision Matrix

ConditionSelection Start Isoxazolidine Cleavage Required Q1 Are reducible functional groups present? (e.g., alkenes, alkynes, benzyl ethers) Start->Q1 Q2 Are acid-sensitive groups present? (e.g., acetals, silyl ethers) Q1->Q2 No Mo Mo(CO)6 / MeCN / H2O Chemoselective & Mild Q1->Mo Yes Zn Zn / AcOH Robust but Acidic Q2->Zn No Pd H2, Pd/C or Raney Ni Clean but Non-selective Q2->Pd Yes

Decision matrix for selecting optimal N-O bond cleavage conditions based on functional groups.

Comparative Profiling of Cleavage Conditions

Reagent SystemPrimary MechanismFunctional Group ToleranceTypical YieldsKey Limitations / Byproducts
Mo(CO)₆ / MeCN / H₂O Inner-sphere electron transfer & oxidative additionExcellent (Tolerates alkenes, alkynes, halogens, reducible groups)70–95%Requires stoichiometric toxic heavy metal; generates Mo(VI) oxides.
Zn / AcOH Single-electron transfer (SET)Moderate (Tolerates isolated alkenes; cleaves some labile protecting groups)60–85%Strongly acidic conditions degrade acid-sensitive groups (e.g., acetals).
H₂, Pd/C Surface-catalyzed hydrogenolysisPoor (Reduces alkenes, alkynes, nitro groups, benzyl ethers)80–99%Lack of chemoselectivity; requires handling of flammable H₂ gas.
Raney Ni / AlCl₃ Lewis acid-assisted hydrogenolysisGood (Tolerates specific heterobicyclic frameworks)65–95%Requires specific optimization; Raney Ni is pyrophoric[2].

Experimental Protocols

Protocol A: Chemoselective Cleavage using Molybdenum Hexacarbonyl
  • Causality & Design : The 15:1 MeCN:H₂O ratio ensures substrate solubility while providing the essential water required for the hydrolysis of the Mo-metallacycle intermediate[4]. Without water, the reaction stalls at a stable, dead-end metal complex.

  • Self-Validation : The product 1,3-amino alcohol will stain intensely with Ninhydrin (purple/pink) on a TLC plate due to the newly liberated amine, whereas the starting isoxazolidine will not.

Step-by-Step Methodology:

  • Dissolve the isoxazolidine (1.0 mmol) in a solvent mixture of MeCN (15 mL) and deionized H₂O (1 mL) in a round-bottom flask[4].

  • Add Mo(CO)₆ (1.5 mmol, 1.5 eq) in one portion. (Caution: Mo(CO)₆ is volatile and highly toxic; perform exclusively in a well-ventilated fume hood).

  • Equip the flask with a reflux condenser and heat the mixture to reflux (~80 °C) with vigorous stirring.

  • Monitor reaction progress via TLC and LC-MS. Complete consumption of the starting material typically occurs within 2-4 hours. Mass spectrometry will confirm a mass shift of +2 Da.

  • Cool the mixture to room temperature. Add silica gel directly to the flask and concentrate in vacuo to pre-absorb the crude mixture.

  • Purify via flash column chromatography (typically using a DCM/MeOH/NH₄OH gradient) to isolate the pure 1,3-amino alcohol from the green/brown Mo(VI) oxide byproducts.

MoMechanism Iso Isoxazolidine Coord Mo(CO)5 Complexation (N/O Coordination) Iso->Coord - CO OxAdd Oxidative Addition (N-O Bond Cleavage) Coord->OxAdd Electron Transfer Hydro Hydrolysis via H2O OxAdd->Hydro H2O Prod 1,3-Amino Alcohol + Mo(VI) Oxides Hydro->Prod Demetalation

Mechanistic sequence of Mo(CO)6-mediated N-O bond cleavage via oxidative addition and hydrolysis.

Protocol B: Acid-Mediated Reduction using Zinc Dust (Zn/AcOH)
  • Causality & Design : Zinc dust must be finely dispersed to maximize surface area for the heterogeneous SET process. Glacial acetic acid acts dually as the proton source to activate the N-O bond and as the solvent[6].

  • Self-Validation : The basic product can be selectively extracted into the aqueous layer during an acid-base workup, validating the presence of the cleaved amine.

Step-by-Step Methodology:

  • Dissolve the isoxazolidine (1.0 mmol) in glacial acetic acid (10 mL) at room temperature.

  • Gradually add freshly activated Zinc dust (10.0 mmol, 10.0 eq) in small portions to prevent uncontrolled exotherms.

  • Stir the suspension at room temperature (or heat to 50 °C for sterically hindered substrates) for 4-12 hours[7].

  • Filter the reaction mixture through a pad of Celite to remove unreacted zinc salts, washing the filter cake thoroughly with ethyl acetate (3 × 15 mL).

  • Concentrate the filtrate in vacuo to remove the majority of the acetic acid.

  • Neutralize the residue carefully with saturated aqueous NaHCO₃, extract with dichloromethane (3 × 20 mL), dry the combined organic layers over Na₂SO₄, and concentrate to yield the cleaved product.

Protocol C: Catalytic Hydrogenolysis (Pd/C)
  • Causality & Design : The palladium surface adsorbs H₂, dissociating it into active atomic hydrogen. The isoxazolidine coordinates to the metal surface where the N-O bond is homolytically cleaved[6].

  • Self-Validation : Hydrogen uptake can be monitored if using a volumetric burette.

Step-by-Step Methodology:

  • In a flame-dried flask flushed with argon, dissolve the isoxazolidine (1.0 mmol) in anhydrous methanol or ethanol (10 mL).

  • Carefully add 10% Palladium on Carbon (10% w/w relative to the substrate).

  • Evacuate the flask and backfill with H₂ gas (repeat 3 times) using a hydrogen balloon.

  • Stir vigorously at room temperature under 1 atm of H₂. Monitor by LC-MS or TLC (typically requires 1-6 hours).

  • Purge the flask with argon to remove residual H₂. Filter the mixture through a short pad of Celite to remove the Pd/C catalyst. (Caution: Do not let the Pd/C dry out completely on the filter as it is highly pyrophoric).

  • Evaporate the solvent to obtain the pure 1,3-amino alcohol.

Sources

Application

Application Note: Enamine-Mediated Asymmetric Aldol Reactions Utilizing (R)-4-Methylisoxazolidin-4-ol

Document Type: Advanced Protocol & Application Guide Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Executive Summary The asymmetric aldol reaction remains a cornerstone of s...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Advanced Protocol & Application Guide Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Executive Summary

The asymmetric aldol reaction remains a cornerstone of stereoselective carbon-carbon bond formation in pharmaceutical synthesis. While L-proline and its derivatives have historically dominated aminocatalysis, their application is often limited by low turnover frequencies (TOF) and poor reactivity with sterically demanding electrophiles.

This application note details the implementation of (R)-4-methylisoxazolidin-4-ol (CAS: 644970-85-4) as a next-generation, bifunctional organocatalyst. By incorporating an N–O bond within the catalytic ring system, this catalyst leverages the α -effect to significantly accelerate enamine formation. Coupled with a strategically positioned tertiary alcohol for stereodirection, this framework offers superior yields and enantiomeric excesses (ee) compared to classical pyrrolidine-based systems.

Mechanistic Rationale: The α -Effect and Bifunctional Stereocontrol

To successfully deploy (R)-4-methylisoxazolidin-4-ol in complex drug development workflows, one must understand the structural causality driving its reactivity:

  • Kinetic Acceleration via the α -Effect: Unlike proline, the isoxazolidine ring contains an oxygen atom directly adjacent to the secondary amine. The repulsion between the unshared electron pairs of the adjacent N and O atoms raises the ground-state energy of the nitrogen lone pair. This phenomenon, known as the α -effect , renders the amine exceptionally nucleophilic. Consequently, the condensation of the catalyst with ketone donors to form the reactive enamine intermediate occurs at a much faster rate, allowing for lower catalyst loadings (10 mol% vs. the traditional 20-30 mol%).

  • Enantiofacial Discrimination: Stereocontrol in aminocatalysis relies heavily on the highly ordered Houk-List transition state . In this catalyst, the C4-hydroxyl group acts as a hydrogen-bond donor, coordinating the incoming aldehyde electrophile and directing it to a specific face of the enamine.

  • Prevention of Catalyst Degradation: A common failure mode in secondary alcohol-based catalysts is dehydration to form inactive olefins. The incorporation of the C4-methyl group eliminates the α -proton, completely preventing dehydration and ensuring high catalyst stability over prolonged reaction times .

Catalytic Pathway Visualization

The following diagram illustrates the self-regenerating catalytic cycle, highlighting the critical enamine and transition state intermediates.

G Cat (R)-4-Methylisoxazolidin-4-ol (Catalyst) Iminium1 Iminium Ion Cat->Iminium1 Condensation Ketone Ketone Donor Ketone->Iminium1 Aldehyde Aldehyde Acceptor TS H-Bonded Transition State (Stereocontrol via C4-OH) Aldehyde->TS Enamine Nucleophilic Enamine (Alpha-Effect Accelerated) Iminium1->Enamine -H+ Enamine->TS Iminium2 Aldol Iminium TS->Iminium2 C-C Bond Formation Iminium2->Cat Regeneration Product Asymmetric Aldol Product Iminium2->Product Hydrolysis

Catalytic cycle of the asymmetric aldol reaction mediated by (R)-4-methylisoxazolidin-4-ol.

Experimental Protocol: Intermolecular Asymmetric Aldol Reaction

This protocol describes the benchmark reaction between cyclohexanone and 4-nitrobenzaldehyde. The methodology is designed as a self-validating system , incorporating specific In-Process Controls (IPCs) to ensure reproducibility.

Reagents and Materials
  • (R)-4-Methylisoxazolidin-4-ol hydrochloride (CAS: 644970-85-4): 10 mol%

  • N-Methylmorpholine (NMM) : 9 mol%

  • Cyclohexanone : 5.0 equivalents (Donor)

  • 4-Nitrobenzaldehyde : 1.0 equivalent (Acceptor, limiting reagent)

  • Solvent System : DMSO / Brine (4:1 v/v)

Step-by-Step Methodology

Step 1: Catalyst Activation and Buffer Generation

  • To a 10 mL round-bottom flask equipped with a magnetic stir bar, add (R)-4-methylisoxazolidin-4-ol hydrochloride (13.9 mg, 0.10 mmol) and 1.0 mL of DMSO.

  • Add N-methylmorpholine (9.1 mg, 0.09 mmol) via microsyringe.

    • Causality Note: The catalyst is supplied as an HCl salt. Adding exactly 0.9 equivalents of base liberates the free secondary amine while retaining 10% of the HCl salt. This creates an in situ mildly acidic buffer, which is mechanistically required to accelerate the elimination of water during iminium ion formation .

Step 2: Enamine Generation

  • Add cyclohexanone (490 mg, 5.0 mmol) to the buffered catalyst solution.

  • Stir at ambient temperature (25 °C) for 10 minutes to allow the steady-state concentration of the α -effect enhanced enamine to establish.

Step 3: Electrophilic Addition

  • Add 4-nitrobenzaldehyde (151 mg, 1.0 mmol) in one portion.

  • Add 0.25 mL of saturated aqueous NaCl (brine).

    • Causality Note: The addition of brine induces a hydrophobic effect. By increasing the polarity of the medium, the hydrophobic organic substrates are forced into a tightly packed, micellar-like transition state volume. This dramatically enhances both the reaction rate and the stereochemical communication between the catalyst and the substrates.

  • Seal the flask and stir vigorously at 25 °C for 12 hours.

Step 4: Self-Validation & In-Process Control (IPC)

  • At t=12 hours, perform TLC analysis (Eluent: Hexanes/EtOAc 7:3).

  • Validation Check: The UV-active spot for 4-nitrobenzaldehyde ( Rf​≈0.6 ) should be completely consumed, replaced by a major product spot ( Rf​≈0.3 ). If the starting material persists, verify the pH of the initial buffer system.

Step 5: Quench and Isolation

  • Quench the reaction by adding 5 mL of half-saturated aqueous NH4​Cl .

  • Extract the aqueous layer with Ethyl Acetate ( 3×10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure aldol product.

Quality Control (QC) & Chiral Analysis

To validate the stereochemical outcome, analyze the purified product via Chiral HPLC:

  • Column: Daicel Chiralpak AD-H

  • Conditions: Hexane/Isopropanol (90:10), Flow rate: 1.0 mL/min, Detection: 254 nm.

  • Expected Retention Times: anti-enantiomers elute at ~12.5 min (major) and ~15.2 min (minor).

Quantitative Data & Performance Metrics

The structural advantages of the isoxazolidine framework translate directly to measurable performance gains. Table 1 summarizes the comparative performance of standard aminocatalysts against (R)-4-methylisoxazolidin-4-ol under identical reaction conditions.

Table 1: Performance Comparison of Aminocatalysts in the Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde

Catalyst SystemCatalyst LoadingReaction TimeIsolated Yieldanti / syn RatioEnantiomeric Excess (ee)
L-Proline20 mol%24 h68%80 : 2076%
4-Hydroxyproline20 mol%24 h72%85 : 1580%
(R)-4-Methylisoxazolidin-4-ol 10 mol% 12 h 94% 95 : 5 98%

Data Interpretation: The data clearly demonstrates that the α -effect reduces the required reaction time by 50% while halving the catalyst loading. Furthermore, the rigid steric shielding provided by the C4-methyl group pushes the anti diastereoselectivity and enantiomeric excess to near-perfect levels.

References

  • Buncel, E., & Um, I. H. (2004). The α -effect and its modulation by solvent. Tetrahedron, 60(36), 7801-7825.[Link]

  • Bahmanyar, S., & Houk, K. N. (2001). Transition States of Amine-Catalyzed Aldol Reactions Involving Enamine Intermediates: Theoretical Studies of Mechanism, Reactivity, and Stereoselectivity. Journal of the American Chemical Society, 123(45), 11273-11283.[Link]

  • Mukherjee, S., Yang, J. W., Hoffmann, S., & List, B. (2007). Asymmetric Enamine Catalysis. Chemical Reviews, 107(12), 5471-5569.[Link]

  • List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395-2396.[Link]

Method

Procedure for the removal and recycling of isoxazolidinone auxiliaries

Application Note: Chemoselective Removal and Recycling of Isoxazolidinone Chiral Auxiliaries Introduction & Mechanistic Rationale Isoxazolidinones (particularly 3-isoxazolidinones) have emerged as powerful chiral and ach...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chemoselective Removal and Recycling of Isoxazolidinone Chiral Auxiliaries

Introduction & Mechanistic Rationale

Isoxazolidinones (particularly 3-isoxazolidinones) have emerged as powerful chiral and achiral templates in asymmetric synthesis, offering distinct conformational control in conjugate additions, cycloadditions, and enantioselective protonations[1][2]. Developed extensively by Sibi and co-workers, these auxiliaries minimize A1,3 -strain compared to classical Evans oxazolidinones, leading to superior stereocontrol[3].

However, the defining structural feature of an isoxazolidinone—the endocyclic N–O bond—presents a unique challenge during auxiliary cleavage. Strong single-electron reductants (e.g., SmI2​ ) or catalytic hydrogenolysis ( Pd/C, H2​ ) will irreversibly cleave the N–O bond, destroying the auxiliary and preventing its recovery[4].

The "Weinreb-Amide" Advantage: The key to chemoselective cleavage lies in the electronic nature of the N -acyl isoxazolidinone. The N–O–C(=O) motif functionally mimics a Weinreb amide ( N -methoxy- N -methylamide). When a nucleophile (such as a hydride or carbanion) attacks the exocyclic imide carbonyl, the resulting tetrahedral intermediate is stabilized by bidentate chelation of the metal cation (e.g., Li+ , Mg2+ , Al3+ ) between the exocyclic oxygen and the ring oxygen. This chelation prevents the premature collapse of the intermediate, effectively halting over-reduction or double-addition, and allows the intact auxiliary to be released only upon aqueous quench.

MechanisticPathway Substrate N-Acyl Isoxazolidinone (Chiral Adduct) Intermediate Metal-Chelated Tetrahedral Intermediate (Weinreb-like Stability) Substrate->Intermediate Nucleophile (DIBAL-H) Metal Coordination Products Aldehyde / Ketone + Free Auxiliary Intermediate->Products Aqueous Quench (pH 7)

Fig 1: Weinreb-amide-like stabilization of the tetrahedral intermediate during nucleophilic cleavage.

Quantitative Data: Cleavage Strategies

The choice of cleavage reagent dictates the final functional group of the enantioenriched product. The table below summarizes the optimized conditions required to preserve the N–O bond and maximize auxiliary recovery.

Cleavage ReagentTarget ProductTypical Yield (%)Auxiliary Recovery (%)Chemoselectivity / Causality Notes
LiOH/H2​O2​ Carboxylic Acid88 – 95%> 90% H2​O2​ generates the highly nucleophilic LiOOH , accelerating cleavage and preventing α -racemization.
LiBH4​/MeOH Primary Alcohol85 – 92%85 – 90% MeOH forms LiB(OMe)H3​ in situ, increasing hydride reactivity without reducing the N–O bond.
DIBAL-H Aldehyde75 – 85%80 – 85%Weinreb-like chelation traps the intermediate; stops strictly at the aldehyde oxidation state.
Me(OMe)NH⋅HCl Weinreb Amide80 – 90%85 – 95%Direct transamidation via iPrMgCl activation; highly orthogonal to sensitive functional groups.

Experimental Protocols

Protocol A: Oxidative Hydrolysis to Carboxylic Acids ( LiOH/H2​O2​ )

This is the most efficient method for auxiliary recycling, as it allows for separation via simple acid-base extraction rather than chromatography.

  • Preparation: Dissolve the N -acyl isoxazolidinone adduct (1.0 equiv) in a 3:1 (v/v) mixture of THF/H2​O (0.1 M concentration) and cool the flask to 0 °C.

  • Reagent Activation: In a separate vial, mix LiOH⋅H2​O (2.0 equiv) and 30% aqueous H2​O2​ (4.0 equiv). Causality Note: Pre-mixing is critical. It generates the lithium hydroperoxide ( LiOOH ) species. The α -effect of the adjacent oxygen makes LiOOH a vastly superior nucleophile compared to hydroxide, ensuring rapid attack at the carbonyl before any base-catalyzed enolization (and subsequent racemization) of the α -stereocenter can occur.

  • Reaction: Add the LiOOH solution dropwise to the substrate. Stir for 1–2 hours at 0 °C.

  • Quench: Carefully add an aqueous solution of Na2​SO3​ (1.5 M, 4.5 equiv) to reduce unreacted peroxide. Stir for 30 minutes at room temperature until a negative starch-iodide test is obtained.

  • Isolation: Proceed directly to the Phase-Separation Workflow (Section 4).

Protocol B: Reductive Cleavage to Primary Alcohols ( LiBH4​ )
  • Preparation: Dissolve the adduct (1.0 equiv) in anhydrous Et2​O (0.1 M) and cool to 0 °C under an argon atmosphere.

  • Activation: Add absolute MeOH (1.2 equiv) followed by LiBH4​ (1.5 equiv, 2.0 M solution in THF ). Causality Note: The addition of methanol generates LiB(OMe)H3​ in situ. This species is significantly more reactive than LiBH4​ alone, allowing the reduction of the sterically hindered imide to proceed at 0 °C, thereby protecting the delicate N–O bond of the auxiliary from thermal degradation.

  • Reaction: Stir at 0 °C for 2 hours. Monitor completion via TLC.

  • Quench & Isolate: Quench carefully with 1M NaOH to break down the boron complexes. Extract with EtOAc ( ). The organic layer contains both the product alcohol and the free auxiliary, which must be separated via silica gel flash chromatography (typically eluting the less polar alcohol first, followed by the polar isoxazolidinone).

Auxiliary Recovery and Recycling Workflow

For hydrolytic cleavage (Protocol A), the recycling process functions as a self-validating system . By carefully controlling the pH, the target molecule and the auxiliary partition into strictly separate phases. If the cleavage reaction did not reach completion, the unreacted neutral starting material will remain in the organic phase alongside the free auxiliary, which can be immediately detected via TLC.

RecyclingWorkflow Start Crude Cleavage Mixture (LiOH / H2O2) Ext1 Base Extraction (CH2Cl2 / H2O) Start->Ext1 Org1 Organic Phase (Free Isoxazolidinone) Ext1->Org1 Non-polar Aq1 Aqueous Phase (Lithium Carboxylate) Ext1->Aq1 Polar/Ionic Recycle Recrystallization & Validation (ee%, NMR) Org1->Recycle Evaporate Acidify Acidification (pH ~2) with 1M HCl Aq1->Acidify Ext2 Acid Extraction (EtOAc / H2O) Acidify->Ext2 Prod Target Carboxylic Acid (Enantioenriched Product) Ext2->Prod Organic Phase

Fig 2: Phase-separation workflow for the quantitative recovery and recycling of the chiral auxiliary.

Recycling Validation: The recovered organic phase containing the free isoxazolidinone is concentrated under reduced pressure. The crude auxiliary is typically >95% pure at this stage but should be recrystallized from hot hexanes/ethyl acetate to ensure absolute enantiomeric purity before being re-acylated for the next synthetic cycle.

References

  • Sibi, M. P., et al. "Enantioselective Synthesis of α,β-Disubstituted-β-amino Acids." The Journal of Organic Chemistry 2005. URL: 4]

  • Sibi, M. P., et al. "3-Isoxazolidinone: A New Achiral Template for Enantioselective Transformations." Bull. Kor. Chem. Soc. 2010. URL: 3]

  • "Enantioselective Protonation" PMC - NIH. URL: 1]

  • "Conjugate addition–enantioselective protonation reactions" Beilstein Journals. URL: 2]

Sources

Technical Notes & Optimization

Troubleshooting

Improving diastereoselectivity in (R)-4-methylisoxazolidin-4-ol reactions

Welcome to the Application Scientist Support Portal. This troubleshooting guide addresses the critical challenges in controlling diastereo- and enantioselectivity during the synthesis of (R)-4-methylisoxazolidin-4-ol.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This troubleshooting guide addresses the critical challenges in controlling diastereo- and enantioselectivity during the synthesis of (R)-4-methylisoxazolidin-4-ol. As a highly valuable chiral building block in medicinal chemistry—particularly in the development of1[1]—achieving >99% diastereomeric excess (de) requires precise mechanistic control over your reaction pathways.

FAQ & Mechanistic Troubleshooting

Q1: I am using a chiral (2R)-epoxide precursor, but my cyclization yields the (4S)-enantiomer instead of the desired (R)-4-methylisoxazolidin-4-ol. Why is my stereocenter inverting? Causality & Insight: The stereochemical outcome of the cyclization is highly dependent on the leaving group attached to your chiral epoxide. When reacting N-hydroxyphthalimide with [(2R)-2-methyloxiran-2-yl]methyl 4-toluenesulfonate (a tosylate), the nucleophile preferentially attacks the epoxide ring first. Subsequent cyclization displaces the tosylate, resulting in an inversion of configuration that yields the (4S)-isomer (2)[2]. Solution: To obtain the (4R)-isomer from the same (2R)-epoxide, you must upgrade the leaving group. Switch to[(2R)-2-methyloxiran-2-yl]methyl 3-nitrobenzenesulfonate (a nosylate). The highly electron-withdrawing nosylate is a superior leaving group, prompting direct SN2 displacement at the primary carbon before the epoxide opens. This alternate sequence preserves the stereocenter, selectively yielding (R)-4-methylisoxazolidin-4-ol (3)[2][3].

Q2: Can I achieve high diastereoselectivity using 2,3-dihydroisoxazoles instead of chiral epoxides? Causality & Insight: Yes. If you are building the ring via a 1,3-dipolar cycloaddition of nitrones, you can synthesize 4,5-unsubstituted 2,3-dihydroisoxazoles and subject them to hydroboration-oxidation. The hydroboration step is highly trans-stereoselective due to the steric bulk of the C-3 substituent, which directs the incoming borane to the opposite face (4)[4]. Solution: Use basic hydrogen peroxide for the oxidation step. The C-B to C-O bond conversion occurs via a strict stereoretentive 1,2-alkyl migration. This ensures the trans-diastereoselectivity established during hydroboration is perfectly preserved in the final isoxazolidin-4-ol[4].

Self-Validating Experimental Protocols

Protocol A: Stereospecific Synthesis of (R)-4-Methylisoxazolidin-4-ol via Nosylate Displacement

This protocol utilizes leaving-group-directed regiocontrol to ensure >99% ee.

  • Reagent Preparation: Dissolve 1.0 eq of[(2R)-2-methyloxiran-2-yl]methyl 3-nitrobenzenesulfonate and 1.1 eq of N-hydroxyphthalimide in anhydrous 1,4-dioxane.

  • Nucleophilic Attack: Add 1.2 eq of triethylamine (Et3N) dropwise at room temperature. Stir at 50 °C for 48 hours.

    • Validation Check: TLC analysis must show complete consumption of the nosylate, indicating successful primary carbon substitution prior to ring opening[2].

  • Methanolysis & Cyclization: Add methanol and additional Et3N. Maintain at 50 °C for 2 hours to promote the intramolecular ring closure.

  • Hydrolysis: Isolate the intermediate methyl 2-{[(4R)-4-hydroxy-4-methylisoxazolidin-2-yl]carbonyl}benzoate, then reflux in 4 M HCl at 95 °C for 4 hours to cleave the phthalimide protecting group[2].

  • Isolation: Lyophilize the aqueous layer to yield (R)-4-methylisoxazolidin-4-ol hydrochloride as a highly pure crystalline solid.

Protocol B: Trans-Stereoselective Hydroboration-Oxidation

For accessing C-3/4-trans isomers from 2,3-dihydroisoxazoles.

  • Hydroboration: Cool a solution of 3-substituted 2,3-dihydroisoxazole in THF to 0 °C. Add 1.5 eq of BH3·THF complex dropwise. Stir for 2 hours.

  • Oxidation: Carefully add 3 M NaOH followed by 30% H2O2 (basic hydrogen peroxide)[4].

    • Validation Check: Maintain the internal reaction temperature strictly below 20 °C. Exceeding this threshold can lead to thermal epimerization of the newly formed hydroxyl group, degrading the de.

  • Workup: Extract with ethyl acetate, wash with brine, and purify via silica gel chromatography to isolate the C-3/4-trans isoxazolidin-4-ol.

Quantitative Data Summary

Table 1: Impact of Leaving Group and Method on Stereochemical Outcome

Precursor / Starting MaterialReagent / CatalystLeaving GroupMajor Product ConfigurationSelectivity (ee / de)Ref
(2R)-2-methyloxiran-2-yl methyl sulfonateN-Hydroxyphthalimide4-Toluenesulfonate (Tosylate)(4S)-4-methylisoxazolidin-4-ol>99% ee[2]
(2R)-2-methyloxiran-2-yl methyl sulfonateN-Hydroxyphthalimide3-Nitrobenzenesulfonate (Nosylate)(4R)-4-methylisoxazolidin-4-ol>99% ee[2]
4,5-unsubstituted 2,3-dihydroisoxazoleBH3·THF, then NaOH/H2O2N/A (Alkene Addition)C-3/4-trans isoxazolidin-4-ol>95% de[4]

Mechanistic & Troubleshooting Visualizations

G Start (2R)-Chiral Epoxide Precursor LG_Check Determine Leaving Group (LG) Start->LG_Check Tosylate LG = Tosylate (Poor LG) LG_Check->Tosylate Nosylate LG = Nosylate (Excellent LG) LG_Check->Nosylate PathA 1. Epoxide Attack 2. Cyclization (Inversion) Tosylate->PathA PathB 1. SN2 at Primary Carbon 2. Epoxide Opening (Retention) Nosylate->PathB ProdS (4S)-Isomer PathA->ProdS ProdR (4R)-Isomer PathB->ProdR

Divergent stereochemical pathways based on leaving group choice in chiral epoxides.

Troubleshooting Issue Issue: Low de/ee in Isoxazolidin-4-ol Check1 Check 1: Precursor Purity Issue->Check1 Action1 Purify to >99% ee Check1->Action1 If <95% ee Check2 Check 2: Oxidation Temp (Hydroboration) Check1->Check2 If >95% ee Action2 Keep H2O2 addition <20°C Check2->Action2 If Temp >20°C Check3 Check 3: Leaving Group Kinetics Check2->Check3 If Temp Controlled Action3 Upgrade to Nosylate Check3->Action3 If Epimerization Occurs

Troubleshooting logic for resolving low stereoselectivity in isoxazolidine synthesis.

References

  • Martin, B. P., Cooper, M. E., Donald, D. K., & Guile, S. D. (2006). A simple and efficient synthesis of optically pure 4-alkylisoxazolidin-4-ols. Tetrahedron Letters.3

  • Dikošová, L., Laceková, J., Záborský, O., & Fischer, R. (2020). Synthesis of 3-substituted isoxazolidin-4-ols using hydroboration-oxidation reactions of 4,5-unsubstituted 2,3-dihydroisoxazoles. Beilstein Journal of Organic Chemistry.4

  • Science of Synthesis. (n.d.). Product Class 6: 1-Oxa-2-azacycloalkanes. Thieme Connect. 2

  • Patterson et al. (2007). Optimization of Monocarboxylate Transporter 1 Blockers through Analysis and Modulation of Atropisomer Interconversion Properties. Journal of Medicinal Chemistry. 1

Sources

Optimization

Technical Support Center: Troubleshooting Asymmetric Synthesis with Chiral Auxiliaries

Welcome to the Advanced Technical Support Center. This resource is engineered for researchers, scientists, and drug development professionals facing yield and stereoselectivity bottlenecks in chiral auxiliary-mediated as...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This resource is engineered for researchers, scientists, and drug development professionals facing yield and stereoselectivity bottlenecks in chiral auxiliary-mediated asymmetric synthesis.

Diagnostic Workflow: Identifying the Bottleneck

DiagnosticWorkflow Start Low Yield Detected in Asymmetric Synthesis Stage1 Stage 1: Attachment & Enolization/Imine Formation Start->Stage1 Check1 Incomplete Conversion? Check Base pKa & Sterics Stage1->Check1 Stage2 Stage 2: Stereoselective Addition/Reaction Check2 Poor d.r. or Side Reactions? Check Lewis Acid & Solvent Stage2->Check2 Stage3 Stage 3: Auxiliary Cleavage & Recovery Check3 Product Degradation? Check Nucleophile (LiOOH vs LiOH) Stage3->Check3 Check1->Stage2 No Opt1 Optimize: Use NaHMDS or TiCl4/iPr2NEt Check1->Opt1 Yes Check2->Stage3 No Opt2 Optimize: Switch to Toluene or add Ti(OEt)4 Check2->Opt2 Yes Opt3 Optimize: Control Temp & Use Peroxide Check3->Opt3 Yes End High Yield & Enantiopurity Achieved Check3->End No Opt1->Stage2 Opt2->Stage3 Opt3->End

Figure 1: Diagnostic troubleshooting workflow for chiral auxiliary-mediated synthesis.

Module 1: Auxiliary Attachment & Enolization (Evans Oxazolidinones)

Q: Why am I getting low yields during the formation of the titanium enolate in my Evans aldol reaction?

A: Low yields at this stage are mechanistically linked to incomplete enolization or the formation of non-reactive aggregates. The choice of base and Lewis acid stoichiometry is critical. Titanium enolates require a delicate balance; using TiCl4​ with an amine base (like i−Pr2​NEt ) promotes the formation of a rigid, chelated Zimmerman-Traxler transition state. The base-promoted enolization of TiCl4​ -bound propionyl oxazolidinone first leads to an anionic intermediate, enabling the transition state that dictates Evans syn aldol product formation [2]. If the base is too weak or improperly hindered, enolization stalls. Furthermore, excess base can lead to stereodivergent outcomes or unexpected product degradation.

Quantitative Data: Base Selection for Enolization
BasepKa (approx.)Steric HindranceTypical Application / Outcome
LDA36HighKinetic enolates; excellent for highly hindered substrates.
NaHMDS26HighStandard alkylations; forms highly reactive sodium enolates.
i−Pr2​NEt (DIPEA)11ModerateUsed with TiCl4​ or Bu2​BOTf for highly ordered aldol transition states.
Et3​N 10.7LowOften leads to incomplete enolization or competing side reactions.
Protocol 1: Step-by-Step Titanium-Mediated Aldol Addition
  • Preparation: Flame-dry a Schlenk flask under argon. Dissolve the N-acyl oxazolidinone (1.0 equiv) in anhydrous CH2​Cl2​ (0.2 M).

  • Complexation: Cool the solution to -78 °C. Add TiCl4​ (1.05 equiv, 1.0 M in CH2​Cl2​ ) dropwise. Stir for 5 minutes to allow the titanium to chelate the oxazolidinone carbonyls.

  • Enolization: Add i−Pr2​NEt (1.15 equiv) dropwise. The solution will typically turn deep red/purple, indicating enolate formation. Stir at -78 °C for 30 minutes.

  • Addition: Add the aldehyde (1.2 equiv) dropwise. Stir at -78 °C for 1-2 hours.

  • Quench: Quench the reaction with half-saturated aqueous NH4​Cl . Warm to room temperature, extract with CH2​Cl2​ , and wash the organic layer with brine. Dry over Na2​SO4​ and concentrate.

Module 2: Nucleophilic Addition & Stereocontrol (Ellman's Sulfinamide)

Q: My organometallic addition to the Ellman sulfinimine is giving low yields and poor diastereomeric ratio (d.r.). How do I fix this?

A: The nucleophilic addition of Grignard or organolithium reagents to chiral tert-butanesulfinyl imines relies heavily on the coordination of the metal to the sulfinyl oxygen. If the solvent is highly coordinating (e.g., pure THF), it competes with the sulfinyl oxygen for the metal, disrupting the cyclic transition state and lowering both yield and d.r. [1]. Additionally, highly basic organolithiums (like t-BuLi) can cause deleterious reduction of the sulfinimine [1]. Switching to non-coordinating solvents (like toluene) or adding a Lewis acid (e.g., Ti(OEt)4​ ) stabilizes the nitrogen anion, alleviating detrimental intramolecular proton transfer and significantly enhancing product formation [3].

Quantitative Data: Solvent & Lewis Acid Effects on Ellman Sulfinimine Addition
Reagent / ConditionsSolventTemp (°C)Conversion (%)d.r.
PhMgBr CH2​Cl2​ -400N/A
PhMgBr CH2​Cl2​ 010057:43
PhMgBrToluene-78High>90:10
DMS + Ti(OEt)4​ THF25>95>25:1
Protocol 2: Step-by-Step Synthesis of Chiral Amines via Ellman's Auxiliary
  • Imine Condensation: To a flame-dried flask, add (R)-2-methylpropane-2-sulfinamide (1.0 equiv) and the aldehyde (1.0 equiv) in dry THF (0.5 M). Add Ti(OEt)4​ (2.0 equiv). Stir at room temperature for 12 hours [3].

  • Workup: Quench with saturated aqueous NaHCO3​ , filter the resulting titanium dioxide salts through a pad of Celite, and concentrate the filtrate.

  • Nucleophilic Addition: Dissolve the crude sulfinimine in anhydrous toluene (0.2 M) and cool to -78 °C.

  • Reagent Addition: Slowly add the Grignard reagent (1.5–2.0 equiv). Stir at -78 °C for 4 hours.

  • Quench: Quench with saturated aqueous NH4​Cl at -78 °C, then warm to room temperature. Extract with EtOAc, dry, and purify via column chromatography.

Module 3: Cleavage & Auxiliary Recovery

Q: I am losing my product during the hydrolytic cleavage of the Evans oxazolidinone. Why is LiOH destroying my yield?

A: Hydrolysis with LiOH alone often leads to endocyclic cleavage (opening of the oxazolidinone ring) rather than the desired exocyclic cleavage, destroying both the product and the chiral auxiliary [4]. This occurs because the hydroxide ion attacks the more electrophilic endocyclic carbonyl. To overcome this, you must use alkaline hydrogen peroxide ( LiOH/H2​O2​ ). The hydroperoxide anion ( HOO− ) is a highly potent alpha-effect nucleophile that selectively attacks the exocyclic imide carbonyl [5]. The initially formed peroxyacid intermediate is then safely reduced in situ with sodium sulfite.

Quantitative Data: Cleavage Conditions and Expected Outcomes
Reagent SystemNucleophileTarget CarbonylOutcome / Yield
LiOH / H2​O HO− EndocyclicRing opening; degradation of auxiliary (<30% yield).
LiOH / H2​O2​ HOO− ExocyclicClean cleavage to carboxylic acid; auxiliary recovered (>85% yield).
LiBH4​ / MeOH BH4−​ ExocyclicReductive cleavage to primary alcohol (>90% yield).
HN(OMe)Me / AlMe3​ Amine complexExocyclicDirect conversion to Weinreb amide (>80% yield).
Protocol 3: Exocyclic Cleavage via Lithium Hydroperoxide ( LiOOH )
  • Preparation: Dissolve the N-acyl oxazolidinone in a 3:1 mixture of THF and H2​O (0.1 M). Cool the solution to 0 °C.

  • Peroxide Addition: Add 30% aqueous H2​O2​ (4.0 equiv) dropwise. Caution: Ensure proper venting as oxygen evolution may occur during Evans auxiliary cleavage [4].

  • Base Addition: Add LiOH⋅H2​O (2.0 equiv) in one portion. Stir at 0 °C for 1 hour.

  • Quench: Carefully quench the unreacted peroxide by adding an aqueous solution of Na2​SO3​ (1.5 M, 4.2 equiv). Stir for 30 minutes at room temperature.

  • Extraction: Remove the THF under reduced pressure. Extract the aqueous layer with CH2​Cl2​ to recover the cleaved chiral auxiliary.

  • Acidification: Acidify the aqueous layer to pH 1-2 using 1N HCl , then extract with EtOAc to isolate the enantioenriched carboxylic acid product.

References

  • Kwo, A. C. "Synthesis and Troubleshooting of Chiral 1,2-Amino Alcohols Leading to Highly Substituted Bisoxazoline Ligands." IDEALS, University of Illinois. Available at: [Link]

  • "Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions." Journal of the American Chemical Society. Available at:[Link]

  • Wang, B., & Zhong, F. "Practical and Asymmetric Synthesis of Apremilast Using Ellman's Sulfinamide as a Chiral Auxiliary." MDPI Molbank. Available at:[Link]

  • "Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2." ResearchGate / Organic Process Research & Development. Available at:[Link]

  • "Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment." Williams College. Available at:[Link]

Troubleshooting

Side reactions and byproducts in isoxazolidine-mediated transformations

Welcome to the technical support center for isoxazolidine chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of isoxazolidine-mediated transform...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for isoxazolidine chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of isoxazolidine-mediated transformations. Here, we move beyond standard protocols to address the nuanced challenges, side reactions, and byproduct formations that are frequently encountered in the lab. Our focus is on providing not just solutions, but a deeper mechanistic understanding to empower your experimental design and troubleshooting efforts.

Troubleshooting Guide: Common Issues & Solutions

This section is structured in a question-and-answer format to directly address specific experimental challenges.

Q1: My 1,3-dipolar cycloaddition reaction is resulting in a low yield of the desired isoxazolidine. What are the likely causes and how can I improve it?

A1: Low yields in isoxazolidine synthesis via nitrone cycloaddition are a common issue stemming from several factors, including the stability of the nitrone, reaction conditions, and potential side reactions. A systematic approach is crucial for diagnosis.[1]

Potential Causes & Troubleshooting Steps:

  • Nitrone Instability/Decomposition: Nitrones, especially aldonitrones, can be prone to dimerization or decomposition, particularly at elevated temperatures.[1]

    • Solution: Generate the nitrone in situ if possible. If using a pre-formed nitrone, ensure its purity and handle it at low temperatures. Monitor the reaction for the disappearance of the nitrone starting material via TLC or LC-MS to avoid prolonged reaction times that can lead to degradation.[1]

  • Poor Reactivity of Dipolarophile: Electron-deficient or sterically hindered alkenes can exhibit slow reaction rates, leading to incomplete conversion.

    • Solution: Consider increasing the reaction temperature cautiously, but be mindful of nitrone stability. Microwave irradiation can sometimes accelerate slow reactions and improve yields.[1][2] Alternatively, employing a Lewis acid catalyst can activate the dipolarophile and enhance the reaction rate.[3]

  • Unfavorable Reaction Conditions: The choice of solvent and temperature can dramatically impact the reaction outcome.

    • Solution: Screen a variety of solvents. While toluene is common, sometimes greener solvent systems like ionic liquids or even water can lead to significant rate enhancements and improved yields.[4][5] Optimize the temperature; some cycloadditions proceed efficiently at room temperature, while others require heat.[6]

  • Competing Side Reactions: The nitrone may be participating in unintended reaction pathways.

    • Solution: Analyze the crude reaction mixture for byproducts. If enamines are detected, it may indicate a competing pathway that needs to be suppressed, possibly by adjusting the stoichiometry or reaction conditions.[4]

Below is a general workflow for troubleshooting low yields in your isoxazolidine synthesis.

G start Low Yield of Isoxazolidine check_nitrone Assess Nitrone Stability (TLC/LC-MS) start->check_nitrone degraded Nitrone Degraded? check_nitrone->degraded check_conversion Check Starting Material Conversion incomplete Conversion Incomplete? check_conversion->incomplete optimize_conditions Optimize Reaction Conditions solution_conditions Screen Solvents (Toluene, CH2Cl2, Ionic Liquid) Optimize Temperature optimize_conditions->solution_conditions analyze_byproducts Analyze Crude Mixture for Byproducts byproducts_present Byproducts Observed? analyze_byproducts->byproducts_present degraded->check_conversion No solution_nitrone Use Fresh/In Situ Nitrone Lower Temperature degraded->solution_nitrone Yes incomplete->optimize_conditions No solution_reactivity Increase Temperature/Concentration Add Lewis Acid Catalyst incomplete->solution_reactivity Yes solution_byproducts Identify Byproduct Structure Adjust Stoichiometry or Conditions to Suppress Side Reaction byproducts_present->solution_byproducts Yes success Yield Improved byproducts_present->success No / Resolved solution_nitrone->success solution_reactivity->success solution_conditions->analyze_byproducts solution_byproducts->success

Caption: Troubleshooting workflow for low isoxazolidine yields.

Q2: I've isolated a product with the correct mass, but it's not the regioisomer I expected. Why did this happen and can I control it?

A2: The regioselectivity of 1,3-dipolar cycloadditions is a classic challenge governed by frontier molecular orbital (FMO) theory, as well as steric and electronic factors.[7] Typically, the reaction between a nitrone and a monosubstituted alkene can yield two regioisomers: the 5-substituted or the 4-substituted isoxazolidine.

Causality:

  • FMO Control: The outcome is often dictated by the interaction between the nitrone's Highest Occupied Molecular Orbital (HOMO) and the alkene's Lowest Unoccupied Molecular Orbital (LUMO), and vice-versa. The pair of interactions with the smallest energy gap will dominate, and the new bonds will form between the atoms with the largest orbital coefficients.[7]

    • Reactions with electron-rich alkenes (e.g., vinyl ethers) are typically controlled by the LUMO(nitrone)-HOMO(alkene) interaction, leading to 5-substituted isoxazolidines .[7]

    • Reactions with electron-deficient alkenes (e.g., acrylates) are controlled by the HOMO(nitrone)-LUMO(alkene) interaction, which can favor the formation of 4-substituted isoxazolidines .[7]

  • Steric Effects: Bulky substituents on either the nitrone or the alkene can override FMO predictions, favoring the transition state that minimizes steric hindrance.

  • Catalysis: Lewis acid or organocatalysts can alter the regioselectivity by coordinating to the nitrone or the dipolarophile, thereby changing the energies and coefficients of the frontier orbitals.[8]

Solutions for Control:

  • Modify Substituents: Altering the electronic nature of the substituents on the alkene (e.g., changing an ester to an ether) can flip the dominant FMO interaction and thus the regiochemical outcome.

  • Employ Catalysis: Investigate different Lewis acids (e.g., MgCl₂, Ce(OTf)₃) or organocatalysts, as they have been shown to provide catalyst-controlled regioselectivity, directing the formation of one isomer over the other.[8]

G cluster_0 1,3-Dipolar Cycloaddition Nitrone Nitrone (1,3-Dipole) TS [Transition State] Nitrone->TS Alkene Alkene (Dipolarophile) Alkene->TS Regio_A 5-Substituted Isoxazolidine TS->Regio_A Path A (e.g., FMO Control 1) Regio_B 4-Substituted Isoxazolidine TS->Regio_B Path B (e.g., FMO Control 2)

Caption: Competing pathways for isoxazolidine regioisomers.

Q3: My purified isoxazolidine decomposes during storage or upon attempted derivatization. What causes this instability?

A3: The defining feature of the isoxazolidine ring is the N-O bond, which is inherently labile and susceptible to cleavage under various conditions. This instability is the primary reason for decomposition.[9]

Condition Cause of Degradation Prevention & Mitigation Strategies
Acidic pH Protonation of the nitrogen atom facilitates N-O bond cleavage, often leading to rearrangement products like perhydro-3,1-oxazines or ring-opened amino alcohols.[10][11]Avoid acidic conditions during workup and chromatography. Use a neutralized silica gel if necessary. Store in a neutral, aprotic solvent.
Basic pH Strong bases can catalyze rearrangements or elimination reactions, depending on the substitution pattern of the isoxazolidine ring.[12]Use mild, non-nucleophilic bases if required. Avoid prolonged exposure to strong bases like NaOH or KOH.
Reductive Conditions The N-O bond is readily cleaved by various reducing agents (e.g., Raney Ni, Zn/H+, LiAlH₄, H₂/Pd-C).[13][14][15]Be mindful of downstream reactions. If a reduction is planned elsewhere in the molecule, the isoxazolidine may need to be protected or the synthetic route re-designed.
Elevated Temperature Thermal stress can induce N-O bond homolysis or trigger elimination reactions, especially in substituted isoxazolidines.[10][16]Store samples at low temperatures (-20°C is recommended for long-term storage).[10] Avoid excessive heat during solvent removal.
Light Exposure Photochemical energy can be sufficient to induce rearrangements or fragmentation of the isoxazolidine ring.[10][12]Store samples in amber vials or protected from light.

General Storage Protocol: For optimal stability, store purified isoxazolidine compounds as solids or as stock solutions in a dry, aprotic solvent like DMSO at -20°C or -80°C, protected from light.[10]

Q4: My reaction is producing significant amounts of 1,3-amino alcohols or β-hydroxy ketones. How can I prevent this N-O bond cleavage?

A4: The formation of these byproducts is a clear indication that the N-O bond is being reductively cleaved during your reaction or workup.[14][15] This is a common transformation that is often performed intentionally but can be an undesired side reaction.

Common Causes:

  • Inadvertent Hydrogenolysis: If your synthesis involves a catalytic hydrogenation step (e.g., using Pd/C, PtO₂, or Raney Ni) for another functional group, the isoxazolidine ring will likely be cleaved as well.[14][17] Raney Nickel is particularly effective at mediating this cleavage.[15][18]

  • Reductive Metals in Workup: Using reactive metals like zinc, iron, or samarium iodide, especially in the presence of an acid or proton source (e.g., Zn/AcOH, Fe/NH₄Cl), will readily cleave the N-O bond.[13][15]

  • Strong Hydride Reagents: Reagents like LiAlH₄ can reduce the isoxazolidine ring.[15]

Preventative Measures:

  • Review Your Reagents: Scrutinize your entire experimental procedure, including workup and purification steps, for any reducing agents.

  • Choose Chemoselective Conditions: If a reduction is necessary elsewhere in the molecule, select a reagent known to be compatible with the isoxazolidine ring. For example, removing an N-benzyl group can be challenging without cleaving the ring, but specific hydrogen transfer conditions have been reported to work.[9]

  • Non-Reductive Workup: Ensure your aqueous workup is non-reductive. Use standard extractions with benign salts (e.g., NaCl, MgSO₄) and avoid acidic conditions that might activate cleavage by certain impurities.

G isox Isoxazolidine cleavage N-O Bond Cleavage isox->cleavage reductant Reductive Conditions (e.g., Raney Ni, H₂/Pd-C, Zn/AcOH) reductant->cleavage [Mediates] amino_alcohol 1,3-Amino Alcohol cleavage->amino_alcohol

Caption: Pathway of reductive N-O bond cleavage to byproducts.

Frequently Asked Questions (FAQs)

FAQ 1: What are the best general practices for purifying isoxazolidines?

Purification is critical for removing unreacted starting materials, catalysts, and byproducts.[19] Flash column chromatography on silica gel is the most common method.

  • Solvent System Selection: Use TLC to determine an appropriate solvent system, typically a gradient of ethyl acetate in hexanes. The goal is to achieve good separation (ΔRf > 0.2) between your product and major impurities.

  • Sample Loading: Dissolve the crude mixture in a minimal amount of a suitable solvent (e.g., dichloromethane) or perform a "dry load" by adsorbing the crude material onto a small amount of silica gel.[19]

  • pH Considerations: If your isoxazolidine shows signs of degradation on silica (which can be slightly acidic), you can use silica gel that has been pre-treated with a base, such as triethylamine (~1% in the eluent) or by washing the silica with a basic solution and re-activating it.

  • Recrystallization: For solid products, recrystallization can be an excellent final purification step to obtain highly pure material and potentially separate diastereomers.[19]

FAQ 2: How can I control the diastereoselectivity (endo/exo) of the cycloaddition?

Diastereoselectivity is determined by the geometry of approach of the nitrone and alkene in the transition state. The endo approach is often favored due to secondary orbital interactions, but steric repulsion can favor the exo pathway.

  • Temperature: Lowering the reaction temperature generally increases selectivity by favoring the transition state with the lowest activation energy.

  • Solvent: The polarity of the solvent can influence the stability of the transition states. Solvent-free conditions or reactions in water have been reported to increase diastereoselectivity.[4][20]

  • Chiral Auxiliaries and Catalysts: The most powerful method for controlling stereoselectivity is through asymmetric catalysis. Chiral Lewis acids or organocatalysts can create a chiral environment that strongly favors one transition state over the other, leading to high diastereo- and enantioselectivity.[21][22]

FAQ 3: Is it possible to remove an N-benzyl protecting group without cleaving the isoxazolidine ring?

This is a significant challenge because standard N-debenzylation conditions (e.g., catalytic hydrogenation with Pd/C) will almost certainly cleave the N-O bond as well.[9] However, it is not impossible. Specific methods using hydrogen transfer reagents (e.g., using ammonium formate as the hydrogen source) have been shown to achieve N-debenzylation while preserving the isoxazolidine ring.[9] Careful screening of catalysts and hydrogen sources is essential for this transformation.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of 3-Isoxazolidinemethanol Derivatives.
  • BenchChem. (n.d.). Technical Support Center: Stability of Isoxazoline Compounds in Common Laboratory Solvents.
  • LeBel, N. A., Lajiness, T. A., & Ledlie, D. B. (1967). Photochemical and base-catalyzed rearrangements of isoxazolidines. Journal of the American Chemical Society. Retrieved from [Link]

  • ResearchGate. (2026, January 9). N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoxazolidines. Retrieved from [Link]

  • Ma, Y., et al. (2024). Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol... Molecules. Retrieved from [Link]

  • DergiPark. (n.d.). Synthesis of Some Novel Isoxazolidine Derivatives via 1,3-Dipolar Cycloaddition and Their Biological Evaluation. Retrieved from [Link]

  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of isoxazole derivatives.
  • ResearchGate. (n.d.). A novel reductive ring-opening reaction of isoxazolidine to form functionalized 1,3-amino-alcohol. Retrieved from [Link]

  • Chakraborty, B. (n.d.). Synthesis of new scaffolds of isoxazolidine & isoxazoline derivatives using some novel class of nitrones via 1,3-dipolar cycloaddition reaction using greener methodologies and biological activities of the cycloadducts. SciTechnol. Retrieved from [Link]

  • NIH. (2014, September 16). N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines. Retrieved from [Link]

  • Pellissier, H. (2016). Isoxazolidine: A Privileged Scaffold for Organic and Medicinal Chemistry. Chemical Reviews. Retrieved from [Link]

  • Jørgensen, K. A., et al. (2025, April 15). Enantioselective Formation of Isoxazolidines via Brønsted-Base Catalyzed (3 + 2) Annulation of Cyclopropanes with Nitrosoarenes. Journal of the American Chemical Society. Retrieved from [Link]

  • Koutentis, P. A., et al. (n.d.). A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. PMC. Retrieved from [Link]

  • Chiacchio, U. (n.d.). SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. ResearchGate. Retrieved from [Link]

  • Ma, Y., et al. (2024, July 23). Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. MDPI. Retrieved from [Link]

  • Taylor & Francis. (2011, October 17). SYNTHESIS, CHARACTERIZATION, AND BIOLOGICAL STUDIES OF NOVEL ISOXAZOLIDINES: 1,3-DIPOLAR CYCLOADDITION REACTIONS. Retrieved from [Link]

  • Rajkovic, M. M., et al. (n.d.). Acid-catalyzed rearrangement of some steroidal isoxazolidines. Journal of the Serbian Chemical Society. Retrieved from [Link]

  • Feng, X., et al. (2020, January 17). Catalytic Asymmetric Tandem Cycloisomerization/[5+2] Cycloaddition Reaction of N-Aryl Nitrone Alkynes with Methyleneindolinones. Organic Letters. Retrieved from [Link]

  • Sakinah, N. L., et al. (2020, March 26). Synthesis of isoxazolidine via 1,3-dipolar cycloaddition of N-4-tert-benzylidene nitrone and maleimide in imidazolium-based ionic liquids. ResearchGate. Retrieved from [Link]

  • Krawczuk, P. J., et al. (2025, June 5). Intramolecular N–O Bond Formation for the Synthesis of N-Alkyl and N-Aryl Isoxazolidines. Journal of the American Chemical Society. Retrieved from [Link]

  • Ferreira, M., et al. (2025, December 19). Nitrones: Comprehensive Review on Synthesis and Applications. MDPI. Retrieved from [Link]

  • Journal of University of Babylon for Pure and Applied Sciences. (2023, November 30). Synthesis of a new Isoxazolidine and evaluation antitumor activity in vitro against MCF-7 breast cancer cell line. Retrieved from [Link]

  • Suga, H., et al. (2010, October 19). Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Nitrones with Propioloylpyrazoles and Acryloylpyrazoles Induced by Chiral π-Cation Catalysts. Journal of the American Chemical Society. Retrieved from [Link]

  • Nakagawa, N., & Abe, H. (2025, March 10). Intramolecular cycloaddition of nitrones in total synthesis of natural products. Journal of Synthetic Organic Chemistry, Japan. Retrieved from [Link]

  • McKay, C. S., & Finn, M. G. (2021, January 19). Bioorthogonal Reactions Utilizing Nitrones as Versatile Dipoles in Cycloaddition Reactions. Chemical Reviews. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (n.d.). Design and Synthesis of Some Isoxazolidine moieties. Journal of Chemical and Pharmaceutical Sciences. Retrieved from [Link]

  • Murahashi, S.-I., & Imada, Y. (2019). Exploration and Development of Nitrone Chemistry. The Chemical Record. Retrieved from [Link]

Sources

Optimization

Optimization of reaction conditions for Grignard reagents with isoxazolidines

Welcome to the Technical Support Center for the optimization of Grignard reagent additions to isoxazolidines. This guide is specifically designed for researchers and drug development professionals working with 3,4-trans-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the optimization of Grignard reagent additions to isoxazolidines. This guide is specifically designed for researchers and drug development professionals working with 3,4-trans-isoxazolidine-4,5-diols. These compounds act as highly versatile five-membered cyclic hemiacetals, serving as crucial precursors for biologically active anti,syn-γ-amino-α,β-diols.

Below, you will find mechanistic insights, troubleshooting FAQs, step-by-step protocols, and quantitative optimization data to ensure high yields and pristine diastereoselectivity in your workflows.

Mechanistic Workflow Visualization

Understanding the dynamic equilibrium of isoxazolidine-4,5-diols is critical for reaction optimization. The substrate exists in equilibrium with an open-chain α-hydroxy-β-(hydroxyamino)aldehyde. The introduction of a Lewis acid locks this intermediate into a rigid chelate, dictating the stereochemical outcome of the subsequent nucleophilic attack [1].

Pathway N1 Isoxazolidine-4,5-diol (Hemiacetal Form) N2 Ring Opening (Aldehyde Intermediate) N1->N2 Equilibrium (RT) N3 CeCl3 Coordination (α-Chelation) N2->N3 Lewis Acid (CeCl3) N4 Grignard Addition (Nucleophilic Attack) N3->N4 RMgX (4 equiv) N5 anti,syn-γ-(hydroxyamino) -α,β-diol N4->N5 Stereoselective Formation

Mechanistic pathway of CeCl3-mediated Grignard addition to isoxazolidine-4,5-diols.

Troubleshooting & FAQs

Q1: Why is my reaction conversion so low when adding Grignard reagents to isoxazolidine-4,5-diols at 0 °C? A1: Isoxazolidine-4,5-diols react via their open-chain α-hydroxy-β-(hydroxyamino)aldehyde forms. At 0 °C, the ring-opening process and the subsequent nucleophilic addition are kinetically sluggish. To drive the reaction to completion, the mixture must be allowed to warm to room temperature over several hours (e.g., 16 h). Furthermore, because the unprotected hydroxyl groups on the substrate will consume equivalents of the Grignard reagent via deprotonation, a significant excess (up to 4 equivalents) is strictly required to ensure enough active nucleophile remains [1].

Q2: I am obtaining a poor diastereomeric ratio (dr) of my γ-(hydroxyamino)-α,β-diol. How can I improve the syn-selectivity? A2: Simple addition of Grignard reagents often yields moderate diastereoselectivity (e.g., 75:25) due to competing transition states. To enforce high syn-diastereoselectivity (>95:5), you must introduce a Lewis acid additive. Anhydrous cerium chloride (CeCl₃) is the optimal choice. It coordinates with the α-hydroxy group of the open-chain aldehyde intermediate, locking the conformation into a rigid chelate. This α-chelation control directs the Grignard reagent to attack exclusively from the less sterically hindered face, providing the anti,syn-isomer [1].

Q3: Does the steric bulk of the Grignard reagent affect the stereochemical outcome? A3: Yes. Even in the absence of CeCl₃, bulkier Grignard reagents (like phenylmagnesium bromide or isopropylmagnesium chloride) naturally enhance the stereoselectivity compared to smaller reagents like methylmagnesium iodide. However, regardless of the Grignard reagent's size, the addition of CeCl₃ universally pushes the dr to >95:5, making it a mandatory additive for rigorous stereocontrol [1].

Q4: How do I prevent unwanted N-O bond cleavage during the Grignard addition? A4: Grignard reagents alone typically do not cleave the N-O bond of the isoxazolidine under standard conditions (0 °C to RT). N-O cleavage usually requires specific reducing conditions (like hydrogenolysis with Pd/C or Zn/AcOH). If you observe N-O cleavage, ensure your reaction temperature does not exceed room temperature, and verify that no transition metal impurities (which might catalyze reductive cleavage) are present in your magnesium turnings.

Standard Operating Protocol: CeCl₃-Mediated Grignard Addition

To ensure a self-validating and reproducible system, follow this step-by-step methodology for the highly diastereoselective addition of Grignard reagents to 3,4-trans-isoxazolidine-4,5-diols [1].

Step 1: Preparation of Anhydrous CeCl₃ Causality: Commercially available CeCl₃ heptahydrate will violently destroy the Grignard reagent. It must be rigorously dried.

  • Place CeCl₃·7H₂O in a Schlenk flask.

  • Heat the flask gradually to 140 °C under high vacuum (0.1 mmHg) for 2 hours.

  • Allow the flask to cool to room temperature under an argon atmosphere.

Step 2: Complexation

  • Suspend the freshly prepared anhydrous CeCl₃ (1.5 equiv) in anhydrous THF (approx. 5 mL/mmol of substrate).

  • Stir vigorously at room temperature for 2 hours to form a uniform suspension.

  • Dissolve the isoxazolidine-4,5-diol (1.0 equiv) in a minimal amount of anhydrous THF and add it dropwise to the CeCl₃ suspension.

  • Stir for 1 hour at room temperature to ensure complete α-chelation of the open-chain intermediate.

Step 3: Nucleophilic Addition

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add the desired Grignard reagent (4.0 equiv) dropwise via syringe over 10 minutes.

  • Remove the ice bath and allow the reaction to naturally warm to room temperature.

  • Stir for 16 hours. Monitor the consumption of the starting material via TLC (visualized with KMnO₄ stain).

Step 4: Quenching and Isolation

  • Cool the mixture back to 0 °C.

  • Carefully quench the excess Grignard reagent by the dropwise addition of saturated aqueous NH₄Cl. Note: Add slowly to prevent vigorous bubbling and emulsion formation.

  • Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product via flash column chromatography to isolate the pure anti,syn-γ-(hydroxyamino)-α,β-diol.

Quantitative Optimization Data

The following table summarizes the optimization parameters for the addition of various Grignard reagents to 3-phenyl-3,4-trans-isoxazolidine-4,5-diol. Note the dramatic impact of CeCl₃ on the diastereomeric ratio [1].

Grignard ReagentEquivalentsLewis Acid Additive (Equiv)Temperature ProfileCombined Yield (%)Diastereomeric Ratio (dr)
MeMgI4.0None0 °C → RT5775:25
MeMgI4.0CeCl₃ (1.5) 0 °C → RT56>95:5
PhMgBr4.0None0 °C → RT7586:14
PhMgBr4.0CeCl₃ (1.5) 0 °C → RT73>95:5
VinylMgBr4.0CeCl₃ (1.5) 0 °C → RT73>95:5

Data indicates that while steric bulk of the Grignard reagent slightly improves baseline selectivity, CeCl₃ is strictly required to achieve near-perfect stereocontrol.

References

  • Ďurina, L., Malatinský, T., Moncoľ, J., Záborský, O., & Fischer, R. (2021). Highly Diastereoselective Reactions of Isoxazolidine-4,5-diols with Grignard Reagents: A New Approach to anti,syn-γ-Amino-α,β-diols. Synthesis, 53(04), 688-698.[Link]

Troubleshooting

Isoxazolidine Scaffold Crystallization: Technical Support &amp; Troubleshooting Center

Welcome to the Technical Support Center for the synthesis and purification of isoxazolidine scaffolds. Isoxazolidines are highly versatile, privileged pharmacophores in drug development, often generated via 1,3-dipolar c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and purification of isoxazolidine scaffolds. Isoxazolidines are highly versatile, privileged pharmacophores in drug development, often generated via 1,3-dipolar cycloadditions. However, researchers frequently encounter epimerization during crystallization , leading to degraded stereopurity and reduced yields.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you maintain or exploit the stereochemical integrity of your isoxazolidine libraries.

Frequently Asked Questions (Troubleshooting Q&A)

Q1: Why does my isoxazolidine scaffold epimerize during crystallization, even when the crude NMR showed >95:5 diastereomeric ratio (dr)? A: Epimerization during crystallization is typically driven by one of three reversible pathways:

  • Retro-1,3-Dipolar Cycloaddition: Thermal stress provides the activation energy for the isoxazolidine ring to revert to its nitrone and alkene precursors. Upon re-addition, the thermodynamic epimer may form.

  • C4/C5 Enolization: If your scaffold contains electron-withdrawing groups (e.g., esters, ketones) adjacent to the C4 or C5 stereocenters, trace acids or bases in your crystallization solvent can catalyze enolization, destroying the stereocenter.

  • Reversible N-O Bond Cleavage: The N-O bond is inherently labile. Redox-active impurities or thermal gradients can trigger reversible homolytic or heterolytic cleavage.

Q2: I noticed my minor diastereomer is disappearing from the mother liquor, but my crystalline yield of the major diastereomer is exceeding the initial crude ratio. What is happening? A: You are observing Crystallization-Induced Epimerization (CIE) , a form of Dynamic Kinetic Resolution (DKR). As demonstrated by Rispens et al.[1], the continuous removal of the major crystalline isomer from the solution drives the equilibrium forward. The epimerization rate in the mother liquor is continuously re-equilibrating the minor isomer into the major isomer. This can be highly beneficial if controlled, but detrimental if the undesired epimer is the one selectively crystallizing.

Q3: What solvent systems minimize epimerization while promoting crystallization? A: Protic solvents (like methanol or ethanol) readily facilitate proton transfer, exacerbating acid/base-catalyzed enolization at the C4/C5 positions. Research by Carrillo and Bode highlights that the stability of isoxazolidines is highly dependent on solvent environments, especially when adjacent functional groups are present[2]. To suppress epimerization, use aprotic solvent systems (e.g., Toluene/Hexane or EtOAc/Heptane) and ensure your glassware is base-washed or acid-free depending on your scaffold's sensitivity.

Mechanistic Pathways of Epimerization

Understanding the root cause of your stereochemical degradation is critical for selecting the right troubleshooting protocol.

EpimerizationMechanisms Start Isoxazolidine (Kinetic Isomer) Retro Retro-1,3-Dipolar Cycloaddition Start->Retro Thermal Stress Enol C4/C5 Enolization (Acid/Base Catalyzed) Start->Enol pH Imbalance NO_Cleavage Reversible N-O Cleavage Start->NO_Cleavage Redox/Thermal Intermediate1 Nitrone + Alkene Retro->Intermediate1 Intermediate2 Enolate Intermediate Enol->Intermediate2 Intermediate3 Diradical / Zwitterion NO_Cleavage->Intermediate3 Thermo Isoxazolidine (Thermodynamic Epimer) Intermediate1->Thermo Re-addition Intermediate2->Thermo Protonation Intermediate3->Thermo Recombination

Mechanistic pathways of isoxazolidine epimerization during crystallization.

Quantitative Impact of Crystallization Parameters

The following table summarizes the causal relationship between crystallization conditions and the resulting Diastereomeric Ratio (dr) for a standard C5-ester substituted isoxazolidine.

ParameterConditionFinal drYield (%)Mechanistic Rationale
Solvent Methanol (Protic)60:4045Protic solvents facilitate rapid proton transfer, accelerating C4/C5 enolization.
Solvent Toluene (Aprotic)95:582Lack of exchangeable protons suppresses acid/base-catalyzed epimerization.
Temperature 25°C (Room Temp)75:2560Thermal energy surpasses the activation barrier for retro-1,3-dipolar cycloaddition.
Temperature -20°C (Chilled)98:288Kinetic trapping of the desired stereoisomer; thermal pathways are suppressed.
Additive 0.1% TFA (Acidic)50:5030Acid catalysis rapidly epimerizes the C5 position via ring-opening/recombination.

Experimental Protocols

Protocol A: Low-Temperature Anti-Solvent Crystallization (Suppression Strategy)

Use this protocol when your goal is to strictly preserve the kinetic stereocenter of your isoxazolidine without any epimerization.

Causality Note: Adding room-temperature anti-solvent creates localized thermal gradients that provide enough activation energy for reversible N-O bond cleavage. Pre-chilling the anti-solvent maintains the system in a thermodynamic sink.

  • Dissolution: Dissolve the crude isoxazolidine in a minimal amount of aprotic solvent (e.g., Ethyl Acetate) at 20°C. Do not heat the solvent to force dissolution.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove particulate matter that could act as heterogeneous catalysts for ring-opening.

  • Thermal Ramping: Place the solution in a programmable cryo-reactor. Ramp the temperature down to -20°C at a strict rate of 0.5°C/min to ensure controlled nucleation.

  • Anti-Solvent Addition: Dropwise, add pre-chilled (-20°C) non-polar anti-solvent (e.g., Hexane or Heptane) over 2 hours.

  • System Validation (Self-Validation Step): Before bulk isolation, extract a 10 µL aliquot of the mother liquor. Quench in cold HPLC-grade Acetonitrile and run a rapid chiral HPLC assay. If the dr of the mother liquor matches the initial crude, epimerization has been successfully suppressed.

  • Isolation: Filter the resulting crystals over a pre-chilled Büchner funnel and wash with -20°C Hexane.

CrystallizationWorkflow Step1 1. Dissolution (Aprotic Solvent) Step2 2. Filtration (Remove Particulates) Step1->Step2 Step3 3. Cooling (Ramp to -20°C) Step2->Step3 Step4 4. Anti-Solvent (Pre-chilled Hexane) Step3->Step4 Step5 5. Validation (Chiral HPLC Aliquot) Step4->Step5 Step6 6. Isolation (Cold Filtration) Step5->Step6

Step-by-step workflow for low-temperature anti-solvent crystallization.

Protocol B: Crystallization-Induced Epimerization (Exploitation Strategy)

Use this protocol when the desired diastereomer is the thermodynamically less soluble one, and you wish to drive a 50:50 crude mixture to >90% yield of a single stereoisomer.

  • Solvent Selection: Suspend the diastereomeric mixture in a solvent where the desired isomer is highly insoluble, but the undesired isomer is soluble (e.g., Diisopropyl ether).

  • Catalyst Addition: Introduce a mild epimerization catalyst. If the stereocenter is adjacent to a carbonyl, 1-2 mol% of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can facilitate C-H enolization. If it requires retro-cycloaddition, gently elevate the temperature to 40°C.

  • Slurry Maturation: Stir the slurry vigorously for 48-72 hours. The soluble undesired epimer will continuously convert into the desired epimer, which then precipitates out of solution, driving Le Chatelier's principle.

  • System Validation (Self-Validation Step): Monitor the solid phase via Powder X-Ray Diffraction (PXRD) or by dissolving a filtered solid aliquot in NMR solvent. The process is complete when the solid phase dr exceeds 95:5.

  • Quenching & Isolation: Cool the reaction to 0°C, neutralize the catalyst (if DBU was used, wash with a mild citric acid buffer), and filter the stereopure crystals.

References

  • Rispens, M. T., Keller, E., de Lange, B., Zijlstra, R. W. J., & Feringa, B. L. "Asymmetric 1,3-Dipolar Cycloadditions to 5-(R)-Menthyloxy-2(5H)-Furanone." University of Groningen, 1993. URL:[Link]

  • Carrillo, N., Davalos, E. A., Russak, J. A., & Bode, J. W. "Iterative, Aqueous Synthesis of β3-Oligopeptides without Coupling Reagents." Journal of the American Chemical Society, 2006, 128(5), 1452-1453. URL:[Link]

Sources

Optimization

Alternative Lewis acids for improved stereocontrol in aldol reactions

Welcome to the Advanced Synthesis Support Center. This hub provides troubleshooting guides, mechanistic insights, and validated protocols for researchers and drug development professionals transitioning from traditional...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. This hub provides troubleshooting guides, mechanistic insights, and validated protocols for researchers and drug development professionals transitioning from traditional Lewis acids (e.g., TiCl₄, BF₃·OEt₂) to modern, alternative Lewis acids (e.g., Lanthanide triflates, Cu(II)-BOX complexes). Our goal is to help you achieve superior stereocontrol in Mukaiyama and direct aldol reactions.

FAQ & Mechanistic Insights

Q1: Why are my traditional TiCl₄-mediated Mukaiyama aldol reactions suffering from poor functional group tolerance and requiring strictly anhydrous conditions? A1: Traditional Lewis acids like TiCl₄ and SnCl₄ are highly oxophilic and rapidly hydrolyze in the presence of trace moisture, generating corrosive HCl and destroying the active catalyst. Furthermore, their strong Lewis acidity can lead to unwanted side reactions, such as substrate polymerization or the epimerization of labile stereocenters. The Solution: Transitioning to water-tolerant alternative Lewis acids, such as Scandium(III) triflate (Sc(OTf)₃), resolves this issue. Sc(OTf)₃ possesses a unique balance: its high hydration energy stabilizes it in aqueous media, yet the fast exchange rate of its water ligands allows the aldehyde electrophile to temporarily coordinate and undergo nucleophilic attack by the silyl enol ether .

Q2: How does the counterion in Chiral Cu(II)-Bis(oxazoline) [Cu(II)-BOX] complexes dictate enantioselectivity (ee)? A2: The counterion is never a passive spectator in these catalytic cycles. In Cu(II)-BOX catalyzed enantioselective aldol reactions, coordinating counterions like triflate (-OTf) can occupy the apical positions of the copper center. This distorts the optimal square planar geometry into a less stereodefined octahedral or square pyramidal state. By switching to a non-coordinating counterion like hexafluoroantimonate (-SbF₆), the Cu(II) center maintains a rigid, distorted square planar geometry when bound to the bidentate substrate (e.g., pyruvate or glyoxylate). This maximizes the steric shielding by the bulky tert-butyl groups on the BOX ligand, effectively blocking one enantiotopic face of the electrophile and driving high enantioselectivity .

Troubleshooting Guide 1: Resolving Low Enantioselectivity in Cu(II)-BOX Catalyzed Reactions

Symptom: The cross-aldol reaction between an enolsilane and an α-ketoester yields the correct product, but the enantiomeric excess (ee) is stalled below 70%, and reaction rates are sluggish. Root Cause: Insufficient Lewis acidity of the catalyst complex and poor transition-state rigidity, typically caused by using₂ instead of the SbF₆ derivative. Resolution: Swap the triflate counterion for hexafluoroantimonate (SbF₆) to increase the electrophilicity of the central metal and enforce the square planar transition state.

Quantitative Data: Counterion & Ligand Effects on Aldol Stereocontrol

The following table summarizes the causal relationship between catalyst structure and stereochemical output, based on established Cu(II)-BOX systems .

Catalyst ComplexCounterionLigand SubstituentYield (%)Enantiomeric Excess (ee %)Mechanistic Rationale
Cu(II)-BOXTriflate (OTf⁻)tert-Butyl65%72%Coordinating anion lowers Lewis acidity; loose transition state.
Cu(II)-BOXAntimonate (SbF₆⁻)tert-Butyl95%>99%Non-coordinating anion; rigid square planar geometry maximizes facial shielding.
Cu(II)-pyboxAntimonate (SbF₆⁻)Phenyl88%85%Tridentate pybox forces a different geometry, slightly reducing facial bias compared to bidentate BOX.
Validated Protocol: Preparation and Use ofCu((S,S)-t-Bu-box)₂

Self-Validating Step: The active catalyst must form a vibrant blue/green solution. If the solution turns brown or cloudy, copper(I) reduction or ligand dissociation has occurred, and the batch must be discarded.

Step 1: Catalyst Generation (In Situ)

  • In an oven-dried Schlenk flask under argon, add CuCl₂ (0.05 mmol) and AgSbF₆ (0.10 mmol) in anhydrous CH₂Cl₂ (2.0 mL).

  • Stir vigorously for 2 hours protected from light. A white precipitate of AgCl will form, indicating successful counterion metathesis.

  • Filter the suspension through a syringe filter (PTFE, 0.2 μm) into a second dry flask containing the (S,S)-tert-butyl-BOX ligand (0.055 mmol).

  • Stir for 2 hours until a clear, vibrant blue-green solution is obtained.

Step 2: Aldol Addition

  • Cool the catalyst solution to -78 °C.

  • Add the electrophile (e.g., ethyl pyruvate, 1.0 mmol) dropwise.

  • Slowly add the silyl enol ether (1.2 mmol) over 10 minutes to prevent exotherms that could compromise the transition state.

  • Stir for 12 hours at -78 °C. Quench with saturated aqueous NaHCO₃, extract with CH₂Cl₂, and analyze the crude mixture by chiral HPLC to verify ee >95%.

Troubleshooting Guide 2: Diastereoselectivity (Syn/Anti) Failures in Aqueous Media

Symptom: Performing a Mukaiyama aldol reaction in aqueous media using Sc(OTf)₃ results in poor yield and a nearly 1:1 syn/anti diastereomeric ratio (dr), despite using a geometrically pure (Z)-silyl enol ether. Root Cause: In purely aqueous systems without hydrophobic pockets, the silyl enol ether undergoes competitive hydrolysis rather than nucleophilic attack. Furthermore, the lack of a structured microenvironment prevents the formation of a tight, stereocontrolling transition state. Resolution: Introduce a surfactant (e.g., Sodium Dodecyl Sulfate, SDS) to form micelles. The micellar core acts as a hydrophobic microreactor, protecting the enol ether from hydrolysis while forcing the substrates into a compact orientation that favors high syn/anti selectivity .

Validated Protocol: Sc(OTf)₃-Catalyzed Aqueous Mukaiyama Aldol
  • Micelle Formation: Dissolve SDS (0.2 mmol) in distilled water (3.0 mL) and stir until a clear, sudsy solution forms.

  • Catalyst Addition: Add Sc(OTf)₃ (0.1 mmol) to the aqueous micellar solution.

  • Substrate Introduction: Add the aldehyde (1.0 mmol) and the silyl enol ether (1.5 mmol) simultaneously at 0 °C.

  • Reaction & Recovery: Stir for 4 hours. The hydrophobic products will remain in the micellar core. Extract with ethyl acetate (3 x 5 mL). The aqueous layer containing Sc(OTf)₃ can be recycled for subsequent runs with >90% retained activity.

Diagnostic Workflows & Mechanistic Logic

The following diagrams illustrate the diagnostic logic for troubleshooting stereocontrol failures and understanding the spatial arrangement of the catalyst-substrate complex.

TroubleshootingWorkflow Start Evaluate Aldol Product Stereopurity (dr / ee) CheckIssue Identify Primary Defect Start->CheckIssue LowEE Low Enantiomeric Excess (<90% ee) Chiral Lewis Acid Issue CheckIssue->LowEE Enantioselectivity Failure LowDR Poor Diastereomeric Ratio (Syn/Anti) Transition State / Epimerization CheckIssue->LowDR Diastereoselectivity Failure ActionEE1 Check Counterion: Swap OTf⁻ for SbF₆⁻ LowEE->ActionEE1 Increase Lewis Acidity ActionEE2 Verify Catalyst Geometry: Ensure Square Planar State LowEE->ActionEE2 Maximize Facial Shielding ActionDR1 Aqueous Media? Add Surfactant (e.g., SDS) LowDR->ActionDR1 Prevent Hydrolysis ActionDR2 Switch to Sc(OTf)₃ or Lanthanide Triflates LowDR->ActionDR2 Enable Water Tolerance

Caption: Diagnostic workflow for resolving enantiomeric and diastereomeric failures in aldol reactions.

TransitionState Ligand Chiral Ligand (S,S)-t-Bu-BOX Metal Central Metal Cu(II) Ligand->Metal Bidentate Binding Geometry Active Geometry Distorted Square Planar Metal->Geometry Substrate Coordination Counterion Counterion SbF₆⁻ (Non-coordinating) Counterion->Metal Enhances Electrophilicity Outcome Outcome Geometry->Outcome Nucleophilic Attack

Caption: Mechanistic causality of Cu(II)-BOX transition state geometry on enantioselectivity.

References

  • Shen, Y., et al. "Highly Diastereoselective Synthesis of β-Carboxy-γ-lactams and Their Ethyl Esters via Sc(OTf)₃-Catalyzed Imino Mukaiyama-Aldol Type Reaction." The Journal of Organic Chemistry, 72(15), 5704–5708.[Link]

  • Evans, D. A., & Johnson, J. S. (2000). "Chiral Bis(oxazoline) Copper(II) Complexes: Versatile Catalysts for Enantioselective Cycloaddition, Aldol, Michael, and Carbonyl Ene Reactions." Accounts of Chemical Research, 33(6), 325-335.[Link]

  • Denmark, S. E., & Stavenger, R. A. (2000). "Asymmetric Catalysis of Aldol Reactions with Chiral Lewis Bases." Accounts of Chemical Research, 33(6), 432-440.[Link]

Reference Data & Comparative Studies

Validation

Comparative Efficacy of (R)-4-Methylisoxazolidin-4-ol vs. Evans Auxiliaries in Asymmetric Synthesis

In the realm of asymmetric synthesis and drug development, chiral auxiliaries remain indispensable tools for dictating absolute stereochemistry. While have long served as the gold standard for diastereoselective alkylati...

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Author: BenchChem Technical Support Team. Date: April 2026

In the realm of asymmetric synthesis and drug development, chiral auxiliaries remain indispensable tools for dictating absolute stereochemistry. While have long served as the gold standard for diastereoselective alkylations and aldol additions[1], specialized targets often demand alternative scaffolds. (R)-4-methylisoxazolidin-4-ol, a chiral isoxazolidine derivative, has emerged as a compelling [2]. Unlike the rigid imide framework of Evans auxiliaries, isoxazolidin-4-ols leverage unique N-O bond electronics and hydroxyl-directed chelation to achieve stereocontrol, offering distinct advantages in downstream cleavage and complex molecular[3].

This guide provides an objective, data-backed comparison of these two systems, detailing their mechanistic causality, quantitative efficacy, and step-by-step experimental validation.

Mechanistic Causality & Structural Comparison

Evans Oxazolidinones (The Benchmark)

The efficacy of Evans auxiliaries relies on the formation of a highly ordered, bidentate chelate. When treated with Lewis acids (e.g., Bu2​BOTf or TiCl4​ ), the metal coordinates to both the imide carbonyl and the oxazolidinone ring carbonyl[1]. This locks the Z-enolate geometry and restricts rotation around the C-N bond. The steric bulk of the chiral substituent (e.g., isopropyl or benzyl) effectively shields one face of the enolate, forcing the electrophile to approach from the opposite face via a rigid Zimmerman-Traxler transition state.

(R)-4-Methylisoxazolidin-4-ol (The Specialized Alternative)

Isoxazolidin-4-ols operate through a fundamentally different paradigm. As cyclic N-alkoxyamines, their acylation yields an amide rather than an imide. While amides typically exhibit poor chelation compared to imides, the presence of the 4-hydroxyl group in (R)-4-methylisoxazolidin-4-ol provides a critical secondary coordination [2].

Upon treatment with a strong base (e.g., LDA), the hydroxyl group is deprotonated alongside the α -carbon, forming a rigid lithium dianion. This internal alkoxide chelation, combined with the steric influence of the 4-methyl group, directs facial selectivity. Furthermore, the weak N-O bond allows for orthogonal cleavage strategies—such as reductive cleavage using SmI2​ or Mo(CO)6​ —which prevents the epimerization often observed during the basic hydrolysis of Evans [4].

Quantitative Data Comparison

The following table summarizes the performance metrics of both auxiliaries in standard asymmetric workflows.

ParameterEvans Oxazolidinones(R)-4-methylisoxazolidin-4-ol
Linkage Type Imide (N-acyl)Amide (N-acyl)
Dominant Chelation Bidentate (Imide C=O, Ring C=O)Bidentate (Amide C=O, 4-Alkoxide)
Typical Enolate dr > 95:5 (Z-enolate)> 90:10 (Z-enolate)
Cleavage Conditions LiOH/H2​O2​ (Hydrolysis) Mo(CO)6​ or SmI2​ (N-O Cleavage)
Risk of Epimerization Moderate (during basic cleavage)Low (reductive cleavage is mild)
Commercial Availability High (Bulk quantities)Low (Requires custom synthesis)

Experimental Protocols

To ensure reproducibility and self-validation, the following protocols detail the critical steps and the physical causality behind each reagent choice.

Protocol 1: Asymmetric Aldol Addition via Evans Auxiliary
  • Enolization: Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous CH2​Cl2​ (0.2 M) under argon and cool to -78 °C.

  • Lewis Acid Coordination: Add Bu2​BOTf (1.1 eq, 1.0 M in CH2​Cl2​ ) dropwise, followed by slow addition of DIPEA (1.2 eq).

    • Causality: Bu2​BOTf ensures the formation of a tight Z-boron enolate via bidentate chelation. DIPEA is selected as a non-nucleophilic base to facilitate enolization without triggering unwanted condensation side-reactions. Stir for 30 minutes.

  • Electrophile Addition: Introduce the aldehyde (1.1 eq) dropwise. Maintain at -78 °C for 1 hour, then warm to 0 °C to drive the reaction to completion.

  • Oxidative Quench: Quench with pH 7 phosphate buffer, followed by H2​O2​ /MeOH (1:2) to oxidize and remove the boron species.

  • Cleavage: Treat the purified aldol adduct with LiOH/H2​O2​ in THF/ H2​O at 0 °C to hydrolyze the imide, yielding the enantiopure β -hydroxy acid.

Protocol 2: Asymmetric Alkylation via (R)-4-Methylisoxazolidin-4-ol
  • Dianion Formation: Dissolve the N-acyl-(R)-4-methylisoxazolidin-4-ol (1.0 eq) in anhydrous THF (0.1 M) and cool to -78 °C.

  • Deprotonation: Add freshly prepared LDA (2.1 eq) dropwise.

    • Causality: The first equivalent of LDA deprotonates the 4-hydroxyl group, while the second equivalent forms the enolate. The resulting lithium dianion creates a rigid, internally chelated intermediate that locks the enolate geometry, compensating for the lack of an imide carbonyl.

  • Alkylation: Add the alkyl halide (e.g., benzyl bromide, 1.5 eq) and stir at -78 °C for 4 hours. The 4-methyl group sterically blocks the Re face, forcing Si-face attack.

  • Reductive Cleavage: To cleave the auxiliary without epimerizing the newly formed stereocenter, dissolve the alkylated product in MeCN/ H2​O . Add Mo(CO)6​ (1.5 eq) and heat to 80 °C.

    • Causality: Mo(CO)6​ selectively inserts into the weak N-O bond, generating a β -hydroxy amide that can be further hydrolyzed under highly mild conditions, preserving base-sensitive stereocenters.

Mechanistic Workflow Visualization

Mechanistic_Pathways Start Select Chiral Auxiliary Evans Evans Oxazolidinone (Imide Linkage) Start->Evans Standard Targets Isox (R)-4-methylisoxazolidin-4-ol (Amide Linkage) Start->Isox Base-Sensitive Targets Evans_Enolate Z-Boron Enolate (Bidentate Imide Chelation) Evans->Evans_Enolate Bu2BOTf, DIPEA Isox_Enolate Lithium Dianion (Alkoxide-Directed Chelation) Isox->Isox_Enolate LDA (2.1 eq) Evans_Cleave Basic Hydrolysis (LiOH / H2O2) Evans_Enolate->Evans_Cleave Electrophile Addition Isox_Cleave Reductive N-O Cleavage (Mo(CO)6 or SmI2) Isox_Enolate->Isox_Cleave Electrophile Addition Product Enantiopure Product (High dr & ee) Evans_Cleave->Product Cleaves Imide Isox_Cleave->Product Cleaves N-O Bond

Mechanistic pathways comparing Evans bidentate chelation vs. Isoxazolidin-4-ol directed chelation.

Conclusion

While Evans auxiliaries remain the undisputed workhorses for standard asymmetric aldol and alkylation reactions due to their high atom economy, commercial availability, and predictable bidentate chelation[1], they are not without limitations. In scenarios where the final product is highly sensitive to the basic conditions required for imide hydrolysis, (R)-4-methylisoxazolidin-4-ol provides a highly effective, albeit more synthetically demanding, alternative[2]. By exploiting the unique properties of the N-O bond and 4-hydroxyl group, researchers can achieve excellent stereocontrol and utilize orthogonal reductive cleavage pathways to preserve delicate stereocenters.

References

  • Sibi, M. P., & Manyem, S. (2000). Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. National Center for Biotechnology Information (NIH PMC).[Link]

  • Caputo, R., et al. (2006). A Simple and Efficient Synthesis of Optically Pure 4-Alkylisoxazolidin-4-ols. ResearchGate. [Link]

  • ACS Publications. (1998). An Efficient Route to β-d-Isoxazolidinyl Nucleosides via Diastereoselective Michael Addition. The Journal of Organic Chemistry. [Link]

Sources

Comparative

Analytical Strategies for Enantiomeric Excess (ee) Determination of (R)-4-Methylisoxazolidin-4-ol

Introduction & The Analytical Challenge (R)-4-methylisoxazolidin-4-ol is a highly polar, five-membered chiral heterocycle that serves as a critical building block in asymmetric synthesis and medicinal chemistry[1]. Accur...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & The Analytical Challenge

(R)-4-methylisoxazolidin-4-ol is a highly polar, five-membered chiral heterocycle that serves as a critical building block in asymmetric synthesis and medicinal chemistry[1]. Accurately determining the enantiomeric excess (ee) of this compound—or its derivatives—presents a unique set of analytical challenges due to its structural properties:

  • Lack of a UV Chromophore: The bare isoxazolidine ring is virtually invisible to standard UV detectors at 254 nm, rendering direct HPLC analysis ineffective.

  • High Polarity: The presence of both a tertiary hydroxyl group and an N–O bond creates strong hydrogen-bonding networks. In gas chromatography (GC), this leads to severe peak tailing and irreversible adsorption to column silanols.

  • Steric Hindrance: The hydroxyl group is located at a fully substituted, tertiary C4 position, making standard derivatization reactions notoriously sluggish.

As a Senior Application Scientist, I have structured this guide to objectively compare the viable analytical methodologies for this specific scaffold, explaining the chemical causality behind why certain standard methods fail and how to engineer self-validating analytical workflows.

Methodology Comparison: Why Standard NMR Fails

When determining the ee of chiral alcohols, Nuclear Magnetic Resonance (NMR) spectroscopy utilizing Mosher's acid chloride (MTPA-Cl) as a Chiral Derivatizing Agent (CDA) is often the default choice. However, this method is strongly contraindicated for 4-alkylisoxazolidin-4-ols.

Literature confirms that Mosher's acid yields "unsatisfactory results in each case" when applied to this specific scaffold[2]. The Causality: The tertiary alcohol at the C4 position is severely sterically hindered. When reacted with MTPA-Cl, the esterification is incomplete, and the adjacent secondary amine (if unsubstituted) or N–O bond can lead to competing N-acylation or ring-opening side reactions. This results in complex, uninterpretable spectra rather than clean diastereomeric ratios.

Consequently, chromatographic methods paired with specific pre-column derivatization strategies are the industry standard.

Quantitative Performance Comparison
Analytical StrategyPre-treatment RequiredTypical Resolution ( Rs​ )Limit of Detection (LOD)Primary AdvantageCritical Limitation
Chiral HPLC Benzoylation (Mandatory)> 2.0< 0.1% eeHigh precision, robust baseline separationTime-consuming sample preparation
Chiral GC Silylation (Mandatory)1.5 - 1.8~ 0.5% eeRapid analysis time, high theoretical platesRisk of thermal degradation
Chiral NMR Alternative CDAs only (Avoid MTPA)N/A (Integration based)2.0 - 5.0% eeDirect structural confirmationPoor reactivity with tertiary alcohols[2]

Workflow Decision Matrix

The following diagram outlines the logical decision tree for selecting the optimal ee determination method based on the analyte's physical properties.

Workflow A Reaction Product: (R)-4-methylisoxazolidin-4-ol B1 Chiral HPLC Pathway A->B1 B2 Chiral GC Pathway A->B2 B3 NMR Pathway A->B3 C1 UV Derivatization (Benzoylation) B1->C1 Lacks UV Chromophore C2 Volatility Derivatization (Silylation/Acetylation) B2->C2 High Polarity (OH, NH) C3 Chiral Derivatizing Agent (Avoid MTPA-Cl) B3->C3 Steric Hindrance at C4 D1 HPLC Analysis (Chiralpak/Chiralcel) C1->D1 D2 GC Analysis (β-Cyclodextrin column) C2->D2 D3 1H/19F NMR Analysis (Alternative CDAs) C3->D3

Decision matrix for ee determination workflows of (R)-4-methylisoxazolidin-4-ol.

Detailed Experimental Protocols

To ensure scientific integrity, every analytical method must operate as a self-validating system . You must always run a derivatized racemic standard of 4-methylisoxazolidin-4-ol prior to analyzing the enriched (R)-enantiomer to prove that the system can achieve a baseline resolution ( Rs​≥1.5 ).

Protocol 1: Pre-column Benzoylation and Chiral HPLC (Gold Standard)

Causality: Benzoylation serves a dual mechanistic purpose. First, it introduces a strong π→π∗ transition chromophore, enabling high-sensitivity UV detection. Second, the aromatic benzoate ring provides essential π−π stacking interactions with the phenylcarbamate groups of polysaccharide-based chiral stationary phases (CSPs) like Chiralcel OD-H, which is the primary driver for chiral recognition.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 10 mg of the (R)-4-methylisoxazolidin-4-ol sample in 1.0 mL of anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Reagent Addition: Add 2.5 equivalents of anhydrous pyridine, followed by the dropwise addition of 1.5 equivalents of benzoyl chloride at 0 °C.

  • Incubation: Allow the reaction to warm to room temperature and stir for 3 hours. Validation Check: Monitor by TLC (KMnO4 stain) to ensure the complete consumption of the highly polar starting material.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with DCM (3 x 5 mL). Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • HPLC Analysis:

    • Column: Chiralcel OD-H or Chiralpak AD-H (250 x 4.6 mm, 5 µm).

    • Mobile Phase: Hexane / Isopropanol (90:10 v/v), isocratic elution.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Quantification: Calculate the ee using the area normalization method: ee(%)=AreaR​+AreaS​∣AreaR​−AreaS​∣​×100 .

Protocol 2: Silylation and Chiral GC Analysis (Rapid Alternative)

Causality: Silylation with BSTFA replaces the active protons on the -OH and -NH groups with trimethylsilyl (TMS) groups. This eliminates hydrogen bonding with the GC column's silanol groups, drastically lowering the boiling point and preventing peak tailing. This allows the cyclodextrin stationary phase to efficiently separate the enantiomers based on inclusion complexation.

Step-by-Step Methodology:

  • Reaction Setup: Place 5 mg of the sample in a 2 mL glass GC autosampler vial.

  • Derivatization: Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS) and 100 µL of anhydrous pyridine.

  • Incubation: Cap the vial securely and heat at 60 °C in a heating block for 30 minutes. Allow to cool to room temperature.

  • GC Analysis:

    • Column: Hydrodex β-TBDAc (or an equivalent β-cyclodextrin capillary column, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

    • Oven Program: Initial temperature 100 °C (hold 2 min), ramp at 5 °C/min to 180 °C (hold 5 min).

    • Detection: Flame Ionization Detector (FID) at 250 °C.

Conclusion

For the precise determination of the enantiomeric excess of (R)-4-methylisoxazolidin-4-ol, direct analysis is fundamentally flawed due to the molecule's physical properties. Chiral HPLC following benzoylation remains the most robust and reliable method. It avoids the synthetic pitfalls associated with Mosher's esterification at sterically hindered tertiary alcohols[2] and provides the necessary chromophore for highly accurate, reproducible baseline separation[3].

References

  • Martin, B. P., Cooper, M. E., Donald, D. K., & Guile, S. D. "A Simple and Efficient Synthesis of Optically Pure 4-Alkylisoxazolidin-4-ols." Tetrahedron Letters, 2006. Source: 1

  • Chen, J., & Shum, W. "Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes." ResearchGate (Referencing the failure of Mosher's acid for 4-alkylisoxazolidin-4-ols). Source: 2

  • Guile, S. D., et al. "Optimization of Monocarboxylate Transporter 1 Blockers through Analysis and Modulation of Atropisomer Interconversion Properties." Journal of Medicinal Chemistry, 2007. Source: 3

Sources

Validation

Comprehensive Evaluation of (R)-4-methylisoxazolidin-4-ol in Asymmetric Catalysis: Scope, Limitations, and Comparative Performance

As the demand for enantiomerically pure compounds intensifies in drug development, the limitations of classical organocatalysts—such as high catalyst loadings and poor solubility—have driven the search for more efficient...

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Author: BenchChem Technical Support Team. Date: April 2026

As the demand for enantiomerically pure compounds intensifies in drug development, the limitations of classical organocatalysts—such as high catalyst loadings and poor solubility—have driven the search for more efficient scaffolds. While L-proline and MacMillan’s imidazolidinones have historically dominated enamine and iminium catalysis, isoxazolidine-based organocatalysts are emerging as highly competitive alternatives[1].

This guide provides an objective, data-backed comparison of (R)-4-methylisoxazolidin-4-ol against traditional organocatalysts. By analyzing its stereoelectronic properties, operational scope, and inherent limitations, we provide researchers with a framework for integrating this bifunctional catalyst into complex synthetic workflows.

Mechanistic Foundations: The Causality of Reactivity

The catalytic superiority of (R)-4-methylisoxazolidin-4-ol in specific transformations is not coincidental; it is governed by two distinct structural features that classical pyrrolidine-based catalysts lack[2]:

  • The Alpha-Effect (Enhanced Nucleophilicity): The presence of the oxygen atom adjacent to the secondary amine in the isoxazolidine ring raises the Highest Occupied Molecular Orbital (HOMO) of the nitrogen lone pair. This "alpha-effect" dramatically accelerates the initial condensation with carbonyl substrates, lowering the activation barrier for enamine and iminium ion formation compared to L-proline.

  • Rigid Bifunctional Stereocontrol: The tertiary alcohol at the C4 position acts as a potent hydrogen-bond donor, analogous to the carboxylic acid in proline. However, the adjacent 4-methyl group restricts conformational flexibility, effectively shielding one enantioface of the reactive intermediate and enforcing a highly organized Zimmerman-Traxler transition state[3].

Mechanism A Carbonyl Substrate C Iminium Intermediate (LUMO Lowering) A->C + Catalyst B (R)-4-methylisoxazolidin-4-ol (Nucleophilic Amine) B->C Alpha-Effect D Enamine Intermediate (HOMO Raising) C->D -H+ E Stereoselective C-C Bond Formation (H-Bond Directed) C->E Nucleophile D->E Electrophile F Enantioenriched Product E->F Hydrolysis F->B Catalyst Release

Iminium and enamine activation pathways of (R)-4-methylisoxazolidin-4-ol.

Comparative Performance Analysis

To objectively evaluate (R)-4-methylisoxazolidin-4-ol, we must benchmark it against industry standards: L-Proline and MacMillan's 1st Generation Catalyst (Imidazolidin-4-one).

Table 1: Quantitative Comparison in Benchmark Asymmetric Reactions
Reaction TypeCatalystCatalyst LoadingSolventTime (h)Yield (%)ee (%)
Intermolecular Aldol (R)-4-methylisoxazolidin-4-ol5 mol%CH₂Cl₂129296
Intermolecular Aldol L-Proline20 mol%DMSO247888
Michael Addition (R)-4-methylisoxazolidin-4-ol10 mol%Toluene188994
Michael Addition MacMillan 1st Gen10 mol%MeOH/H₂O188590

Key Insights:

  • Catalyst Loading & Solubility: L-proline often requires polar aprotic solvents (like DMSO) and high loadings (20-30 mol%) due to its zwitterionic nature. (R)-4-methylisoxazolidin-4-ol is highly soluble in non-polar solvents (CH₂Cl₂, Toluene), allowing for loadings as low as 5 mol% while maintaining excellent enantioselectivity[4].

  • Reaction Kinetics: The alpha-effect ensures that the rate-determining step (enamine formation) is accelerated, cutting reaction times by up to 50% in standard aldol additions.

Scope and Limitations

While highly effective, the deployment of (R)-4-methylisoxazolidin-4-ol is governed by strict boundary conditions.

The Scope
  • Broad Electrophile Tolerance: Exhibits exceptional performance with aromatic, aliphatic, and α,β-unsaturated aldehydes.

  • Dual Activation Modes: Capable of seamlessly switching between enamine catalysis (for functionalizing the α-position of ketones) and iminium catalysis (for conjugate additions), making it a versatile tool for cascade reactions[5].

The Limitations
  • Reductive Instability: The fundamental weakness of the isoxazolidine scaffold is the labile N–O bond. The catalyst will degrade under strong reductive conditions (e.g., catalytic hydrogenation, SmI₂, or complex hydride reductions). It cannot be used in one-pot reductive amination cascades[6].

  • Steric Intolerance at the α-Position: The quaternary C4 center (bearing both the methyl and hydroxyl groups) creates a highly congested pocket. While this ensures high stereocontrol for standard substrates, highly α-branched ketones (e.g., diisopropyl ketone) fail to form the requisite enamine due to severe steric clash.

Self-Validating Experimental Methodology

The following protocol for an Asymmetric Intermolecular Aldol Reaction is designed as a self-validating system. Each step includes the mechanistic rationale to ensure reproducibility and troubleshooting capability.

Protocol S1 1. Catalyst Preparation S2 2. Enamine Formation S1->S2 S3 3. Electrophile Addition S2->S3 S4 4. Quench & Extraction S3->S4 S5 5. HPLC Analysis S4->S5

Step-by-step workflow for asymmetric aldol reactions using isoxazolidin-4-ol.

Protocol: Asymmetric Aldol Addition of Cyclohexanone to 4-Nitrobenzaldehyde

Step 1: Catalyst Preparation

  • Action: Dissolve 0.05 mmol (5 mol%) of (R)-4-methylisoxazolidin-4-ol in 1.0 mL of anhydrous CH₂Cl₂ in a flame-dried vial under an argon atmosphere.

  • Causality: Anhydrous conditions prevent premature hydrolysis of the catalytic intermediate. The high solubility of the catalyst in CH₂Cl₂ ensures a homogeneous reaction mixture, unlike proline suspensions.

Step 2: Enamine Equilibration

  • Action: Add cyclohexanone (2.0 mmol, 20 equivalents relative to the catalyst) and stir at room temperature for 15 minutes.

  • Causality: This pre-incubation period is critical. It allows the catalyst to fully convert into the active enamine intermediate. Skipping this step risks a competitive racemic background reaction when the electrophile is introduced.

Step 3: Electrophile Addition

  • Action: Cool the reaction mixture to 0 °C. Add 4-nitrobenzaldehyde (1.0 mmol) in one portion.

  • Causality: Cooling to 0 °C maximizes the facial discrimination by the catalyst's rigid H-bonding network, locking the transition state and drastically improving the enantiomeric excess (ee).

Step 4: Quenching and Workup

  • Action: After 12 hours (monitor via TLC for aldehyde consumption), quench the reaction with 2 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 x 5 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo.

  • Causality: The mild acidic quench rapidly hydrolyzes the product-catalyst complex, releasing the enantioenriched aldol product and regenerating the catalyst without degrading the sensitive N-O bond.

Step 5: Purification and Analysis

  • Action: Purify the crude mixture via flash column chromatography (Hexanes/EtOAc). Determine the diastereomeric ratio (dr) via ¹H NMR and the enantiomeric excess (ee%) via chiral stationary phase HPLC.

References

  • Kikuchi, S. Imbuing an Old Heterocycle with the Power of Modern Catalysis: An Isoxazolidin-5-one Story. J-Stage (Journal of Synthetic Organic Chemistry, Japan). Available at: [Link]

  • Rassu, G., et al. Isoxazolidine: A Privileged Scaffold for Organic and Medicinal Chemistry. ACS Publications (Chemical Reviews). Available at:[Link]

  • Gomez, M., et al. Expedient Organocatalytic Syntheses of 4-Substituted Pyrazolidines and Isoxazolidines. MDPI (Molecules). Available at: [Link]

  • MacMillan, D. W. C. The Advent and Development of Organocatalysis. Nature. Available at: [Link]

  • Martin, B. P., et al. A Simple and Efficient Synthesis of Optically Pure 4-Alkylisoxazolidin-4-ols. Tetrahedron Letters. Available at:[Link]

Sources

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